Psychosine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H47NO7 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1/i1D3,2D2,3D2 |
InChI Key |
HHJTWTPUPVQKNA-RMWPRCMXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Psychosine-d7: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical parameters detailed in a Certificate of Analysis (CoA) for Psychosine-d7, a deuterated analog of the cytotoxic lysosphingolipid, psychosine. Understanding the purity and analytical methodologies associated with this compound is paramount for its application in research and drug development, particularly in the study of Krabbe disease and other neurological disorders. This compound serves as an essential internal standard for the accurate quantification of endogenous psychosine levels.
Quantitative Data Summary
The purity of this compound is a critical attribute that directly impacts the reliability and reproducibility of experimental results. Commercially available this compound typically exhibits a high degree of chemical and isotopic purity. The following table summarizes the quantitative data commonly presented in a supplier's Certificate of Analysis.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Isotopic Purity (d7) | ≥99% Deuterium Enrichment | Mass Spectrometry (MS) |
| Molecular Weight | 468.68 g/mol | Calculated |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in methanol, ethanol | Visual Inspection |
Note: Specific values may vary between different suppliers and batches. Always refer to the lot-specific Certificate of Analysis for precise data.
Experimental Protocols for Purity Assessment
The determination of this compound purity involves a combination of chromatographic and mass spectrometric techniques. These methods are designed to separate the deuterated compound from any non-deuterated psychosine, isomers, and other impurities, and to confirm its isotopic enrichment.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is employed to assess the chemical purity of this compound by separating it from other structurally related compounds.
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is typically used.
-
Column: A C18 reversed-phase column is commonly employed for the separation of sphingolipids.
-
Mobile Phase: A gradient elution is often used, starting with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) and gradually increasing the organic solvent concentration. The mobile phase is often acidified with a small amount of formic acid to improve peak shape.
-
Detection: The eluting compounds are detected by UV absorbance (typically at low wavelengths, e.g., 205-210 nm) or by an ELSD. The purity is calculated by dividing the peak area of this compound by the total area of all detected peaks.
A sensitive and simple method to determine galactosylsphingosine involves derivatization to a fluorescent compound followed by HPLC analysis[1].
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. It is used to confirm the identity of this compound and to determine its isotopic purity.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Analysis:
-
Full Scan MS: To confirm the molecular weight of this compound.
-
Tandem MS (MS/MS): To confirm the structure by fragmentation analysis and to quantify the isotopic enrichment. The precursor ion of protonated this compound is selected and fragmented, and the resulting product ions are analyzed.
-
-
Methodology: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure is a common method for the analysis of psychosine.[2] The separation of structural isomers like psychosine and glucosylsphingosine can be achieved using hydrophilic interaction liquid chromatography (HILIC).
Workflow for Purity Analysis of this compound
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity, from sample preparation to data analysis.
Signaling Pathways and Logical Relationships
Psychosine is a cytotoxic lipid that accumulates in Krabbe disease due to a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[3] Its accumulation leads to widespread demyelination and neurodegeneration. Psychosine is known to induce apoptosis and is an inhibitor of protein kinase C (PKC).
The following diagram illustrates the simplified logical relationship in the context of Krabbe disease and the role of this compound.
References
The Vicious Cycle: An In-Depth Technical Guide to the Mechanism of Action of Psychosine in Krabbe Disease
For Researchers, Scientists, and Drug Development Professionals
Krabbe disease, or globoid cell leukodystrophy, is a devastating demyelinating disorder stemming from a deficiency in the lysosomal enzyme galactocerebrosidase (GALC). This enzymatic defect leads to the accumulation of a highly cytotoxic sphingolipid, galactosylsphingosine, commonly known as psychosine. This guide provides a comprehensive technical overview of the multifaceted mechanisms by which psychosine orchestrates the neuropathology characteristic of Krabbe disease, with a focus on quantitative data, experimental methodologies, and visual representations of the core signaling pathways.
I. The Cytotoxic Landscape of Psychosine: A Quantitative Perspective
Psychosine exerts a potent and cell-type-specific cytotoxic effect, with oligodendrocytes, the myelin-producing cells of the central nervous system, demonstrating the highest sensitivity.[1] This selective vulnerability is a cornerstone of the demyelination seen in Krabbe disease. The following tables summarize the quantitative data on psychosine's toxicity and its accumulation in various disease states.
| Cell Type | 50% Toxic Dose (µg/mL) | Reference |
| Oligodendrocytes | 8 | [1] |
| Astrocytes | 20 | [1] |
| Dorsal Root Ganglia Sensory Neurons | 30 | [1] |
Table 1: Comparative Cytotoxicity of Psychosine on Different Neural Cell Types
| Parameter | Concentration | Effect | Reference |
| EC50 for human astrocyte cell death (4h) | ~15 µM | Induces apoptosis | [2][3] |
| EC50 for direct demyelination in mouse organotypic cerebellar slices | ~100 nM | Induces demyelination | [2][3] |
| Psychosine concentration in OLP-II cells causing 45% cell death | 50 µM | Induces apoptosis | [4] |
| Psychosine concentration that did not significantly reduce OLP-II cell numbers | 5 µM | - | [4] |
Table 2: Effective Concentrations of Psychosine in Various In Vitro Models
| Krabbe Disease Phenotype | Median DBS Psychosine Concentration (nmol/L) | Range (nmol/L) | Reference |
| Early Infantile Krabbe Disease (EIKD) | 24 | 1.7–52 | [5] |
| Late Infantile Krabbe Disease (LIKD) | 4.7 | 1.3–50 | [5] |
| Juvenile-Onset Krabbe Disease | 1.5 | 0.64–2.3 | [5] |
| Newborns at high risk for Krabbe Disease | 0.98 | 0.21–2.7 | [5] |
Table 3: Psychosine Concentrations in Dried Blood Spots (DBS) of Krabbe Disease Patients
II. Core Mechanisms of Psychosine-Induced Pathogenesis
Psychosine's toxicity is not mediated by a single mechanism but rather by a cascade of interconnected cellular and molecular events. These include disruption of cellular membranes, induction of apoptosis, impairment of axonal transport, and incitement of a robust neuroinflammatory response.
A. Membrane Destabilization and Lipid Raft Disruption
Psychosine, with its cationic and inverted cone-shaped structure, readily inserts into cellular membranes, particularly into lipid rafts—specialized membrane microdomains crucial for cellular signaling.[6][7] This infiltration has profound consequences:
-
Disruption of Lipid Raft Architecture: Psychosine accumulation disrupts the integrity of lipid rafts, affecting the localization and function of raft-associated signaling proteins.[6][7]
-
Increased Membrane Rigidity and Microvesiculation: Psychosine induces localized increases in membrane rigidity, leading to membrane instability and the shedding of membranous microvesicles.[6][8] This process is believed to contribute directly to the fragmentation and loss of the myelin sheath.[6]
B. Induction of Apoptosis in Oligodendrocytes
A primary mechanism of psychosine-induced oligodendrocyte death is the activation of the apoptotic cascade.[4][9]
-
Mitochondrial Dysfunction: Psychosine directly affects mitochondria, leading to a decrease in the mitochondrial membrane potential.[9] This is a critical event in the intrinsic apoptotic pathway.
-
Caspase Activation: Psychosine treatment results in the activation of initiator caspases-8 and -9, as well as the effector caspase-3, which are key executioners of apoptosis.[4][9]
-
JNK Pathway Upregulation: The c-jun N-terminal kinase (JNK) pathway, a pro-apoptotic signaling cascade, is upregulated by psychosine, leading to the induction of the transcription factor AP-1.[9]
-
NF-κB Pathway Downregulation: Concurrently, psychosine downregulates the anti-apoptotic NF-κB pathway.[9]
C. Impairment of Fast Axonal Transport
Psychosine also exerts its toxicity on neurons by inhibiting fast axonal transport (FAT), a critical process for the movement of organelles, vesicles, and proteins along the axon.[10]
-
Activation of the PP1-GSK3β Pathway: Psychosine activates protein phosphatase 1 (PP1) and glycogen synthase kinase 3β (GSK3β).[10]
-
Abnormal Phosphorylation of Kinesin Light Chains: The activation of this pathway leads to the abnormal phosphorylation of kinesin light chains, which are components of the kinesin motor protein responsible for anterograde axonal transport.[10] This disrupts the release of cargo from the motor protein, thereby inhibiting FAT.[10]
D. Neuroinflammation
Neuroinflammation is a prominent feature of Krabbe disease, and psychosine is a key driver of this inflammatory response.[11][12][13]
-
Microglial and Astrocyte Activation: Psychosine induces the activation of microglia and astrocytes.[13][14]
-
Pro-inflammatory Cytokine Production: In the presence of other pro-inflammatory stimuli like lipopolysaccharide (LPS), psychosine enhances the production of pro-inflammatory cytokines in astrocytes.[2][3]
-
Globoid Cell Formation: Psychosine induces the expression of matrix metalloproteinase-3 (MMP-3), which mediates the transformation of microglia into multinucleated globoid cells, a pathological hallmark of Krabbe disease.[15]
III. Experimental Protocols for Studying Psychosine's Effects
Reproducible and well-defined experimental protocols are essential for advancing our understanding of Krabbe disease and for the development of novel therapeutics. Below are outlines of key experimental methodologies.
A. Cell Culture and Psychosine Treatment
-
Cell Lines:
-
Psychosine Preparation and Application:
-
Psychosine (β-galactosylsphingosine) is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution.
-
The stock solution is then diluted in culture medium to the desired final concentrations (e.g., 5-50 µM for cell lines, nM to low µM for organotypic slices).[2][3][4]
-
Cells are treated with psychosine for specified durations (e.g., 4 to 24 hours) depending on the endpoint being measured.[2][3]
-
B. Assessment of Cytotoxicity and Apoptosis
-
Cell Viability Assays:
-
MTT or WST-1 assays: To quantify metabolically active cells.
-
Trypan blue exclusion assay: To count viable and non-viable cells.
-
-
Apoptosis Assays:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: To detect DNA fragmentation, a hallmark of apoptosis.[9]
-
Caspase activity assays: Using fluorogenic or colorimetric substrates to measure the activity of specific caspases (e.g., caspase-3, -8, -9).[4][9]
-
Western blotting for cleaved caspases: To detect the active forms of caspases.[4][9]
-
C. Evaluation of Demyelination
-
Organotypic Cerebellar Slice Cultures:
-
Cerebellar slices are prepared from postnatal day 10-12 mice.[2][14]
-
Slices are maintained in culture for a period to allow for myelination.
-
Psychosine is added to the culture medium at relevant concentrations (e.g., 100 nM).[2][3]
-
Demyelination is assessed by immunofluorescence staining for myelin basic protein (MBP) or other myelin markers.
-
IV. Conclusion and Future Directions
The mechanism of action of psychosine in Krabbe disease is a complex interplay of direct membrane effects, induction of programmed cell death, disruption of essential neuronal functions, and the promotion of a chronic neuroinflammatory state. This intricate pathogenic cascade underscores the challenges in developing effective therapies for this devastating disorder.
Future research and drug development efforts should focus on:
-
Combination Therapies: Targeting multiple arms of the pathogenic cascade simultaneously, such as combining substrate reduction therapy with anti-inflammatory agents.[17]
-
Neuroprotective Strategies: Developing compounds that can protect oligodendrocytes and neurons from psychosine-induced toxicity.
-
Modulation of Downstream Signaling: Identifying and targeting key downstream effectors in the psychosine-activated signaling pathways.
A deeper understanding of the quantitative and mechanistic details of psychosine's action will be paramount in the design and evaluation of novel therapeutic interventions for Krabbe disease.
References
- 1. Psychosine cytotoxicity in rat neural cell cultures and protection by phorbol ester and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galactosylsphingosine (psychosine)-induced demyelination is attenuated by sphingosine 1-phosphate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Psychosine-induced apoptosis in a mouse oligodendrocyte progenitor cell line is mediated by caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychosine enhances the shedding of membrane microvesicles: Implications in demyelination in Krabbe’s disease | PLOS One [journals.plos.org]
- 7. Psychosine accumulates in membrane microdomains in the brain of krabbe patients, disrupting the raft architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psychosine enhances the shedding of membrane microvesicles: Implications in demyelination in Krabbe’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Sphingolipid Psychosine Inhibits Fast Axonal Transport in Krabbe Disease by Activation of GSK3β and Deregulation of Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroimmune mechanisms in Krabbe's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Antipsychotics in Experimental Models of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MMP-3 Mediates Psychosine-Induced Globoid Cell Formation: Implications for Leukodystrophy Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of psychosine on inducible nitric-oxide synthase expression under different culture conditions: implications for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Treatment for Krabbe disease: Finding the combination - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Psychosine as a Biomarker for Globoid Cell Leukodystrophy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Globoid Cell Leukodystrophy (GLD), or Krabbe disease, is a devastating autosomal recessive neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1][2][3] This enzymatic defect leads to the accumulation of several galactolipids, most notably the cytotoxic sphingolipid galactosylsphingosine, commonly known as psychosine.[1][3] Psychosine is now widely recognized as a key player in the pathogenesis of GLD and a critical biomarker for the disease.[4][5] Its accumulation, particularly in the nervous system, is directly linked to the profound demyelination and neurological damage characteristic of the disease.[6][7][8] This technical guide provides a comprehensive overview of the role of psychosine as a biomarker for GLD, with a focus on its biochemical basis, analytical quantification, and clinical utility in diagnosis, prognosis, and therapeutic monitoring.
The Biochemical Pathway and Pathophysiological Role of Psychosine
In a healthy individual, GALC is responsible for the degradation of galactosylceramide, a major component of myelin, and psychosine.[1] In GLD, the deficiency in GALC leads to the accumulation of psychosine.[6][7] Psychosine is a highly cytotoxic molecule that preferentially affects oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[1][6][7]
The accumulation of psychosine triggers a cascade of detrimental cellular events, including:
-
Disruption of Cellular Membranes: As an amphipathic molecule, psychosine inserts into cellular membranes, altering their architecture and integrity.[6][9][10] This can disrupt the function of membrane-bound proteins and signaling complexes.
-
Induction of Apoptosis: Psychosine is a potent inducer of programmed cell death (apoptosis) in oligodendrocytes.[9][11][12] This is a key contributor to the progressive demyelination seen in GLD. The apoptotic signaling cascade initiated by psychosine involves the mitochondrial pathway, with the activation of caspase-9.[12]
-
Neuroinflammation: Psychosine accumulation promotes a significant neuroinflammatory response, characterized by the activation of microglia and astrocytes.[13] This chronic inflammation further contributes to the neurodegeneration in GLD.
-
Globoid Cell Formation: A hallmark of GLD is the presence of multinucleated "globoid cells" in the brain. These are engorged macrophages that have phagocytosed myelin debris. Psychosine is believed to play a role in the formation of these cells.[14][15][16]
-
Interaction with G-Protein Coupled Receptors: Psychosine has been shown to interact with the T cell death-associated gene 8 (TDAG8), an orphan G-protein coupled receptor.[14][15] This interaction may mediate some of the downstream pathological effects of psychosine.
Quantitative Analysis of Psychosine
The accurate quantification of psychosine in biological samples is crucial for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for psychosine measurement due to its high sensitivity and specificity.[5][15]
Sample Types
Psychosine levels can be measured in various biological matrices:
-
Dried Blood Spots (DBS): DBS are the preferred sample type for newborn screening due to the ease of collection, transport, and storage.[15][17] Psychosine measurement in DBS is a critical second-tier test in newborn screening programs for Krabbe disease.[17][18][19][20]
-
Whole Blood/Erythrocytes: Whole blood or isolated erythrocytes can be used for diagnostic confirmation and for monitoring disease progression and treatment response.[10][21]
-
Cerebrospinal Fluid (CSF): CSF psychosine levels may more directly reflect the neuropathological burden in the central nervous system.[18]
-
Tissue Biopsies: Brain tissue analysis, typically performed post-mortem or in animal models, provides direct evidence of psychosine accumulation in affected areas.[4][22]
Experimental Protocol: Psychosine Quantification in Dried Blood Spots by LC-MS/MS
This protocol provides a general framework for the analysis of psychosine in DBS. Specific parameters may need to be optimized based on the instrumentation and reagents available.
2.2.1. Materials and Reagents
-
Psychosine standard
-
Isotopically labeled internal standard (e.g., d5-psychosine)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
DBS punches (3 mm)
-
96-well plates
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
2.2.2. Sample Preparation
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
-
Add a known amount of the internal standard solution (e.g., d5-psychosine in methanol) to each well.
-
Add methanol to extract psychosine from the DBS punch.
-
Agitate the plate for a specified time (e.g., 30-60 minutes) to ensure complete extraction.
-
Centrifuge the plate to pellet the DBS paper.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2.2.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a HILIC column.
-
Use a gradient elution with a mobile phase system typically consisting of an aqueous component with formic acid and an organic component (e.g., acetonitrile with formic acid). The gradient is optimized to separate psychosine from its isomers, such as glucosylsphingosine.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for both psychosine and the internal standard using Multiple Reaction Monitoring (MRM).
-
2.2.4. Data Analysis
-
Generate a calibration curve using known concentrations of the psychosine standard.
-
Calculate the peak area ratio of the analyte (psychosine) to the internal standard for each sample and calibrator.
-
Determine the concentration of psychosine in the samples by interpolating their peak area ratios on the calibration curve.
Clinical Utility of Psychosine as a Biomarker
Psychosine has demonstrated significant clinical value in various aspects of GLD management.
Newborn Screening and Diagnosis
Newborn screening for GLD is initially based on measuring GALC enzyme activity in DBS.[19][20] However, this method has a high false-positive rate due to the presence of pseudodeficiency alleles.[6] The measurement of psychosine as a second-tier test significantly improves the specificity of newborn screening.[17][18][19][20] Elevated psychosine levels in newborns with low GALC activity are highly indicative of true GLD.[17][18]
Prognosis and Disease Severity Stratification
The concentration of psychosine in DBS at birth correlates with the clinical phenotype of GLD.[6][19] Higher psychosine levels are associated with the more severe early-infantile form of the disease, while lower but still elevated levels are often seen in later-onset forms.[6][14][19] This allows for early risk stratification and helps in counseling families and making informed treatment decisions.
Monitoring Disease Progression and Therapeutic Response
Longitudinal monitoring of psychosine levels can be used to track the natural history of the disease and to assess the efficacy of therapeutic interventions, such as hematopoietic stem cell transplantation (HSCT).[10][19][20] A decrease in psychosine concentrations following treatment is indicative of a positive therapeutic response.[19][20]
Quantitative Data Summary
The following tables summarize the reported concentrations of psychosine in various biological samples from different cohorts. It is important to note that absolute values may vary between laboratories due to differences in analytical methods and calibration.
Table 1: Psychosine Concentrations in Dried Blood Spots (DBS)
| Cohort | Number of Subjects (N) | Psychosine Concentration (nmol/L) | Reference |
| Controls | 220 | < 8 | [15] |
| Controls | 209 | Not specified | [5][10] |
| GALC Mutation Carriers | 18 | < 15 | [15] |
| GALC Pseudodeficiency Carriers | 55 | Not specified | [5][10] |
| GALC Pathogenic Variant Carriers | 27 | Not specified | [5][10] |
| Krabbe Disease Patients (various stages) | 26 | 8 - 112 | [15] |
| Infantile Krabbe Disease | 26 | Not specified | [5][10] |
| Late-Onset Krabbe Disease | 11 | Not specified | [5][10] |
| High risk for early-onset Krabbe disease | Not specified | > 10 | [6] |
| Later-onset Krabbe disease | Not specified | 2 - 10 | [6] |
| Very low risk for Krabbe disease | Not specified | < 2 | [6] |
| Early Infantile Krabbe Disease (EIKD) | 44 | Median: 24 (Range: 1.7-52) | [19] |
| Late Infantile Krabbe Disease (LIKD) | 15 | Median: 4.7 (Range: 1.3-50) | [19] |
| Juvenile-Onset Krabbe Disease | 6 | Median: 1.5 (Range: 0.64-2.3) | [19] |
| Newborns with EIKD | 6 | 5.2 - 44 | [19] |
| Newborn with LIKD | 1 | 5.0 | [19] |
| Newborn with Juvenile-Onset | 1 | 2.3 | [19] |
Table 2: Psychosine Concentrations in Other Biological Matrices (Animal Models)
| Sample Type | Animal Model | Cohort | Psychosine Concentration | Reference |
| Cerebrum and Cerebellum | Twitcher Mouse | Control | 34 - 102 µg/kg wet tissue | [23][24] |
| Cerebrum and Cerebellum | Twitcher Mouse | Twitcher | 2,251 - 4,228 µg/kg wet tissue | [23][24] |
| Liver | Twitcher Mouse | Control | 125 µg/kg wet tissue | [23][24] |
| Liver | Twitcher Mouse | Twitcher | 1,513 µg/kg wet tissue | [23][24] |
| Kidney | Twitcher Mouse | Control | 74 µg/kg wet tissue | [23][24] |
| Kidney | Twitcher Mouse | Twitcher | 1,106 µg/kg wet tissue | [23][24] |
| Brain (Lipid Rafts) | Twitcher Mouse | Twitcher | ~170 pmol/g tissue | [22] |
| Serum | GLD Dogs | GLD affected | Significantly elevated by 2-4 weeks of age | [18] |
| CSF | GLD Dogs | GLD affected | Significantly elevated by 4 weeks of age | [18] |
Signaling Pathways and Logical Relationships
The accumulation of psychosine initiates a complex network of signaling pathways that contribute to the pathology of GLD.
References
- 1. researchgate.net [researchgate.net]
- 2. Psychosine, Cytokinesis, and Orphan Receptors: Unexpected Connections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Brain Targeted AAV1-GALC Gene Therapy Reduces Psychosine and Extends Lifespan in a Mouse Model of Krabbe Disease [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Item - Developmental and Pathological Effects of Psychosine on Oligodendrocytes of the Twitcher Mouse - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 9. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 11. Psychosine-induced apoptosis and cytokine activation in immune peripheral cells of Krabbe patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroimmune mechanisms in Krabbe's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MMP-3 Mediates Psychosine-Induced Globoid Cell Formation: Implications for Leukodystrophy Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cerebrospinal fluid and serum glycosphingolipid biomarkers in canine globoid cell leukodystrophy (Krabbe Disease) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Psychosine, a marker of Krabbe phenotype and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mayocliniclabs.com [mayocliniclabs.com]
- 22. Psychosine Accumulates in Membrane Microdomains in the Brain of Krabbe Patients, Disrupting the Raft Architecture | Journal of Neuroscience [jneurosci.org]
- 23. TDAG8 is a proton-sensing and psychosine-sensitive G-protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel procedure for measuring psychosine derivatives by an HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pathophysiology of Psychosine Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psychosine, or galactosylsphingosine, is a cytotoxic sphingolipid that accumulates in the lysosomal storage disorder Krabbe disease, also known as globoid cell leukodystrophy. This accumulation is a direct consequence of a deficiency in the lysosomal enzyme galactocerebrosidase (GALC), which is responsible for the degradation of psychosine and other galactolipids. The progressive buildup of psychosine is widely considered the primary driver of the severe demyelination and neurodegeneration characteristic of this devastating disease. This technical guide provides an in-depth exploration of the pathophysiology of psychosine accumulation, detailing the molecular mechanisms of its toxicity, its primary cellular targets, and the experimental models used to study its effects. Furthermore, this guide includes a compilation of quantitative data on psychosine levels in various disease states and detailed methodologies for key experimental procedures, aiming to equip researchers and drug development professionals with a comprehensive understanding of this critical therapeutic target.
Introduction to Psychosine and Krabbe Disease
Krabbe disease is an autosomal recessive disorder caused by mutations in the GALC gene, leading to a deficiency of the galactocerebrosidase enzyme.[1] This enzymatic defect results in the accumulation of several galactolipids, most notably psychosine.[1] While other substrates of GALC also accumulate, psychosine is considered the principal toxic metabolite responsible for the pathology of Krabbe disease.[2] The accumulation of psychosine is particularly detrimental to the myelin-producing cells of the nervous system: oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS).[3][4] This leads to widespread demyelination, the formation of characteristic multinucleated "globoid cells" in the brain, and progressive neurological decline.[5] The severity of the disease often correlates with the level of psychosine accumulation.[6]
Molecular Mechanisms of Psychosine-Induced Toxicity
The cytotoxicity of psychosine is multifaceted, involving the disruption of several critical cellular processes. Its amphipathic nature allows it to intercalate into cellular membranes, leading to a cascade of deleterious events.
Disruption of Lipid Rafts and Downstream Signaling
Psychosine has been shown to accumulate in lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[7] This accumulation disrupts the architecture of lipid rafts, leading to the dysregulation of several key signaling pathways.[7] One of the well-documented consequences is the inhibition of protein kinase C (PKC), a crucial enzyme involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[7]
Induction of Apoptosis in Glial Cells
A primary mechanism of psychosine-induced pathology is the induction of apoptosis, or programmed cell death, in oligodendrocytes and Schwann cells.[4][8] This process is mediated by several interconnected signaling pathways:
-
Mitochondrial Dysfunction: Psychosine directly affects mitochondrial integrity, leading to a decrease in the mitochondrial membrane potential.[8] This disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.
-
Caspase Activation: The mitochondrial dysfunction triggered by psychosine leads to the activation of a cascade of cysteine proteases known as caspases. Specifically, the activation of initiator caspase-9, followed by the executioner caspase-3, has been demonstrated in psychosine-treated oligodendrocytes.[8]
-
JNK/AP-1 Pathway Activation: Psychosine upregulates the c-jun N-terminal kinase (JNK) pathway, leading to the activation of the transcription factor AP-1.[8] The JNK/AP-1 pathway is a major contributor to stress-induced apoptosis.
-
Downregulation of NF-κB: In concert with activating pro-apoptotic pathways, psychosine has been shown to downregulate the activity of NF-κB, a transcription factor that plays a critical role in promoting cell survival and inhibiting apoptosis.[8]
Neuroinflammation
Beyond its direct effects on glial cells, psychosine accumulation also contributes to a robust neuroinflammatory response. Psychosine can potentiate the production of pro-inflammatory cytokines in astrocytes, further exacerbating the damage to the nervous system.[9] The infiltration of macrophages and the activation of microglia are also prominent features of Krabbe disease pathology.[5]
Quantitative Data on Psychosine Accumulation
The concentration of psychosine is a critical biomarker for Krabbe disease, with levels correlating with disease phenotype and severity.[6] The following tables summarize quantitative data on psychosine levels from various studies.
Table 1: Psychosine Concentrations in Dried Blood Spots (DBS) for Different Krabbe Disease Phenotypes
| Krabbe Disease Phenotype | Median Psychosine Concentration (nmol/L) | Range of Psychosine Concentration (nmol/L) |
| Early Infantile Krabbe Disease (EIKD) | 24 | 1.7 - 52 |
| Late Infantile Krabbe Disease (LIKD) | 4.7 | 1.3 - 50 |
| Juvenile-Onset Krabbe Disease | 1.5 | 0.64 - 2.3 |
| Asymptomatic NBS-Positive | 0.98 | 0.21 - 2.7 |
| Normal/Carrier | < 0.71 | < 0.71 |
Data sourced from Escolar et al. (2017).[6]
Table 2: Psychosine Concentrations in the Twitcher Mouse Model of Krabbe Disease
| Age of Twitcher Mouse | Tissue | Psychosine Concentration (ng/100 mg wet weight) |
| 4 days | Sciatic Nerve | 764 |
| 37 days | Sciatic Nerve | 5,910 |
| Postnatal | Spinal Cord | 21.6 - 37.2 (in carrier mice) |
Data sourced from Igisu and Suzuki (1984).[2]
Table 3: In Vitro Concentrations of Psychosine and Their Effects
| Cell Type | Psychosine Concentration | Observed Effect |
| Human Astrocytes | EC50 ~15 µM (at 4h) | Cell Death |
| Mouse Organotypic Cerebellar Slices | EC50 ~100 nM | Demyelination |
| Rat Schwann Cells | 1-10 µM | Reduced cell survival after 48h |
| Rat Schwann Cells | 50-100 µM | 52-99% cell death after 24h |
| Mouse Oligodendrocyte Progenitor Cell Line | 5 µM | No significant reduction in cell number |
| Mouse Oligodendrocyte Progenitor Cell Line | 50 µM | Up to 45% cell death |
Data compiled from various sources.[4][9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of psychosine pathophysiology.
Quantification of Psychosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) from Dried Blood Spots (DBS)
This protocol is adapted from methodologies used in newborn screening for Krabbe disease.[11][12]
Materials:
-
Dried blood spot punches (3 mm)
-
Methanol containing a deuterated psychosine internal standard (e.g., d5-psychosine)
-
LC-MS/MS system equipped with a hydrophilic interaction liquid chromatography (HILIC) column
Procedure:
-
Extraction: A 3 mm punch from a dried blood spot is placed in a well of a 96-well plate. Psychosine is eluted by adding methanol containing the internal standard. The plate is then agitated for a specified time (e.g., 30 minutes).
-
Separation: The eluate is injected into the LC-MS/MS system. Chromatographic separation of psychosine from its isomers (e.g., glucosylsphingosine) is achieved using a HILIC column with a gradient of mobile phases (e.g., acetonitrile and water with formic acid).
-
Detection: The separated analytes are detected by tandem mass spectrometry in the multiple reaction monitoring (MRM) positive ion mode. Specific precursor-to-product ion transitions for both psychosine and the internal standard are monitored.
-
Quantification: The concentration of psychosine is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of psychosine.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis in Cultured Oligodendrocytes
This protocol is a generalized procedure for detecting DNA fragmentation, a hallmark of apoptosis, in cultured cells.[8]
Materials:
-
Cultured oligodendrocytes (e.g., MO3.13 cell line) on coverslips or chamber slides
-
Psychosine
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Culture oligodendrocytes to the desired confluency and treat with psychosine at the desired concentration and for the specified duration. Include both positive (e.g., DNase I treated) and negative (untreated) controls.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for a specified time (e.g., 15-30 minutes) at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with a solution of 0.1% Triton X-100 in PBS to allow the TUNEL reagents to enter the cells.
-
TUNEL Staining: Wash the cells with PBS and then incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for a specified time (e.g., 1 hour), protected from light.
-
Visualization: Wash the cells with PBS to remove unincorporated nucleotides. Mount the coverslips onto microscope slides with an antifade mounting medium. Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
Isolation of Lipid Rafts from Brain Tissue
This protocol describes a detergent-free method for the isolation of lipid rafts, which is often preferred to avoid potential artifacts introduced by detergents.[13]
Materials:
-
Brain tissue (e.g., from twitcher mice)
-
Detergent-free lysis buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors)
-
Sucrose solutions of varying concentrations (e.g., 42.5%, 35%, and 5%)
-
Ultracentrifuge and appropriate tubes
Procedure:
-
Homogenization: Homogenize the brain tissue on ice in the detergent-free lysis buffer.
-
Sucrose Gradient Preparation: Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering the sucrose solutions, starting with the highest concentration at the bottom (42.5%), followed by 35%, and finally the 5% solution.
-
Sample Loading and Centrifugation: Mix the brain homogenate with a high concentration of sucrose (to a final concentration of approximately 40%) and place it at the bottom of the gradient. Centrifuge at high speed (e.g., 200,000 x g) for a prolonged period (e.g., 18-24 hours) at 4°C.
-
Fraction Collection: After centrifugation, the lipid rafts, being of low density, will float to the interface of the lower percentage sucrose layers. Carefully collect fractions from the top of the gradient.
-
Analysis: The collected fractions can then be analyzed for the presence of lipid raft markers (e.g., flotillin-1) and the absence of non-raft markers (e.g., transferrin receptor) by Western blotting to confirm the successful isolation of lipid rafts. The psychosine content of these fractions can then be quantified by LC-MS/MS.
Visualizing the Pathophysiology of Psychosine Accumulation
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of psychosine's pathophysiology.
Signaling Pathways of Psychosine-Induced Apoptosis in Oligodendrocytes
Caption: Signaling cascade of psychosine-induced apoptosis in oligodendrocytes.
Experimental Workflow for Assessing Psychosine-Induced Demyelination in Organotypic Cerebellar Slices
Caption: Workflow for studying psychosine-induced demyelination in cerebellar slices.
Logical Relationship between GALC Deficiency and Demyelination
References
- 1. Psychosine, a marker of Krabbe phenotype and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of galactosylsphingosine (psychosine) in the twitcher mouse: determination by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. biotna.net [biotna.net]
- 5. krabbeconnect.org [krabbeconnect.org]
- 6. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy | Journal of Neuroscience [jneurosci.org]
- 8. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Psychosine-induced apoptosis in a mouse oligodendrocyte progenitor cell line is mediated by caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of psychosine concentration in dried blood spots from newborns that were identified via newborn screening to be at risk for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of rafts from mouse brain tissue by a detergent-free method - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Precision: A Technical Guide to Psychosine-d7 versus Non-Deuterated Psychosine in Research
For Immediate Release
This technical guide provides an in-depth comparison of Psychosine-d7 and its non-deuterated counterpart for researchers, scientists, and drug development professionals. Understanding the distinct applications and methodologies associated with each compound is critical for advancing research, particularly in the context of lysosomal storage disorders such as Krabbe disease.
Introduction: The Two Faces of a Key Biomarker
Psychosine (galactosylsphingosine) is a cytotoxic lysosphingolipid that accumulates to toxic levels in individuals with Krabbe disease, a devastating neurodegenerative disorder caused by a deficiency of the enzyme galactocerebrosidase (GALC). In the research arena, psychosine serves two primary roles: as a pathological agent to model disease and as a biomarker for diagnosis and therapeutic monitoring. The choice between non-deuterated psychosine and its deuterated analog, this compound, is dictated by the specific research application.
Non-deuterated psychosine is utilized in studies aimed at elucidating the molecular mechanisms of Krabbe disease pathogenesis. Its cytotoxic properties are leveraged to induce disease-relevant phenotypes in cellular and animal models, allowing for the investigation of downstream signaling pathways and cellular dysfunction.
This compound , a stable isotope-labeled version of psychosine, is indispensable as an internal standard in quantitative mass spectrometry-based assays. Its near-identical chemical and physical properties to the endogenous analyte, coupled with its distinct mass, enable precise and accurate quantification of psychosine levels in biological samples. This is paramount for applications such as newborn screening, disease diagnosis, and monitoring the efficacy of therapeutic interventions.
Quantitative Data Presentation
A clear understanding of the properties of both forms of psychosine is essential for experimental design and data interpretation.
Physicochemical Properties
| Property | Non-Deuterated Psychosine | This compound | Key Considerations & References |
| Molecular Formula | C₂₄H₄₇NO₇ | C₂₄H₄₀D₇NO₇ | The seven deuterium atoms in this compound increase its mass, which is the basis for its use as an internal standard in mass spectrometry.[1] |
| Molecular Weight | 461.63 g/mol | 468.68 g/mol | The mass difference allows for the differentiation of the analyte and the internal standard in a mass spectrometer.[1] |
| pKa (of the amine group) | 7.18 ± 0.05 | Essentially identical to non-deuterated psychosine | The pKa is a critical determinant of psychosine's behavior in different cellular compartments. Deuteration does not significantly alter the pKa.[2] |
| Diffusion Coefficient (in D₂O) | 1.16 ± 0.02 x 10⁻¹⁰ m²/s (at pD 4.46) 0.77 ± 0.02 x 10⁻¹⁰ m²/s (at pD 7.04) | Essentially identical to non-deuterated psychosine | This property influences how psychosine moves within an aqueous environment. |
| Critical Micelle Concentration (CMC) | 1.26 mM (at pH 4.0) | Essentially identical to non-deuterated psychosine | The CMC is the concentration at which psychosine molecules begin to form micelles, which can impact its biological activity and interactions with cell membranes.[2] |
Typical Concentrations in Dried Blood Spots (DBS) for Krabbe Disease Screening
| Population | Psychosine Concentration Range (nmol/L) | Reference |
| Normal Newborns | < 0.71 - <8 | [3][4] |
| Asymptomatic, "High-Risk" Newborns | 1.7 - 5.7 | |
| Late-Onset Krabbe Disease | 2 - 10 | [3] |
| Infantile Krabbe Disease | 8 - 112 | [3] |
| GALC Mutation Carriers | < 15 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable research outcomes. The following sections provide in-depth protocols for key experiments involving both deuterated and non-deuterated psychosine.
Quantification of Psychosine in Dried Blood Spots using LC-MS/MS with this compound Internal Standard
This protocol is central to newborn screening and clinical monitoring for Krabbe disease.
Objective: To accurately quantify the concentration of endogenous psychosine in dried blood spots (DBS).
Materials:
-
Dried blood spot punches (3 mm)
-
Methanol
-
This compound internal standard solution in methanol (concentration to be optimized, e.g., 6.25 nM)
-
96-well collection plates
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol:acetonitrile)
-
LC-MS/MS system (e.g., AB Sciex M3 micro flow LC system coupled to a tandem mass spectrometer)
Procedure:
-
Sample Preparation:
-
Place a 3 mm DBS punch into each well of a 96-well plate.
-
Add a defined volume of methanol containing the this compound internal standard to each well.
-
Seal the plate and rotate for 30 minutes at ambient temperature to extract psychosine.
-
Centrifuge the plate to collect the extract into a clean collection plate.
-
Dry the extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in a defined volume of reconstitution solution.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject a defined volume of the reconstituted sample onto the LC system.
-
Use a suitable column for separation (e.g., hydrophilic interaction liquid chromatography - HILIC).
-
Employ a gradient elution with mobile phases such as acetonitrile with 0.5% acetic acid (Mobile Phase A) and 90% isopropanol, 10% water, 0.5% acetic acid, 25mM ammonium acetate (Mobile Phase B).
-
The flow rate and gradient profile should be optimized to achieve good separation of psychosine from other matrix components. A typical run time is around 4.5 minutes per sample.
-
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both psychosine and this compound.
-
Psychosine: quantifier m/z 462.3 → m/z 282.4; qualifier m/z 462.3 → m/z 264.4.
-
This compound (or d5): quantifier m/z 467.3 → m/z 287.4; qualifier m/z 467.3 → m/z 269.4 (for d5-psychosine).
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the quantifier MRM transitions of both endogenous psychosine and the this compound internal standard.
-
Calculate the ratio of the peak area of psychosine to the peak area of this compound.
-
Generate a calibration curve using known concentrations of non-deuterated psychosine spiked into a blank matrix (e.g., control blood) and a fixed concentration of this compound.
-
Determine the concentration of psychosine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Psychosine-Induced Apoptosis Assay
This protocol is designed to assess the cytotoxic effects of non-deuterated psychosine on cultured cells.
Objective: To quantify the percentage of apoptotic cells in a cell culture population following treatment with non-deuterated psychosine.
Materials:
-
Cell line of interest (e.g., oligodendrocytes, immune cells)
-
Cell culture medium and supplements
-
Non-deuterated psychosine stock solution (dissolved in a suitable solvent like DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of non-deuterated psychosine for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Staining:
-
Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and a viability dye (e.g., Propidium Iodide) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations to distinguish between live, early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Plot the percentage of apoptotic cells against the concentration of psychosine to determine the dose-dependent effect.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to psychosine research.
Signaling Pathways
Caption: Psychosine-induced signaling pathways leading to cellular dysfunction.
Experimental Workflows
Caption: Workflow for newborn screening of Krabbe disease.
Conclusion: Choosing the Right Tool for the Job
The selection of this compound versus non-deuterated psychosine is a critical decision in the design of experiments aimed at understanding and combating Krabbe disease. Non-deuterated psychosine is the tool of choice for modeling the disease's pathology and dissecting its complex cellular and molecular consequences. In contrast, this compound is the cornerstone of accurate and precise quantification, enabling reliable diagnosis, monitoring, and the assessment of new therapeutic strategies. A thorough understanding of the applications and methodologies for each compound, as outlined in this guide, will empower researchers to generate high-quality, reproducible data, ultimately accelerating the development of effective treatments for Krabbe disease.
References
- 1. In vitro kinase assay [protocols.io]
- 2. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Commercial suppliers and availability of Psychosine-d7
For Immediate Release
This technical guide provides an in-depth overview of Psychosine-d7 (Galactosylsphingosine-d7), a critical tool for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, applications as an internal standard in mass spectrometry, and its role in cellular signaling pathways.
Commercial Availability of this compound
This compound is a deuterated analog of psychosine, a cytotoxic lipid that accumulates in globoid cell leukodystrophy (Krabbe disease). Its deuteration makes it an ideal internal standard for precise quantification of endogenous psychosine levels in biological samples using mass spectrometry. Several commercial suppliers offer this compound, and their product specifications are summarized below for easy comparison.
| Supplier | Catalog Number | Purity | Formulation | Price (USD) |
| MedChemExpress | HY-136490S1 | >98% | Solid | $3060 (1 mg) |
| Ace Therapeutics | IBDI-431653 | Not specified | Solid | Inquiry |
| Immunomart | HY-136490S1 | Not specified | Solid | Inquiry |
| Avanti Polar Lipids | 330714 | >99% | Methanol Solution (1mM) | Inquiry |
Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information. Some suppliers may also offer Psychosine-d5, which can also be used as an internal standard.
Experimental Protocol: Quantification of Psychosine using this compound Internal Standard by LC-MS/MS
The following protocol provides a general framework for the quantification of psychosine in dried blood spots (DBS), a common application in newborn screening for Krabbe disease.[1] This method can be adapted for other biological matrices.
Materials and Reagents
-
This compound (internal standard)
-
Psychosine (for calibration curve)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dried blood spot punches
-
96-well plates
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology
-
Preparation of Internal Standard Working Solution:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with methanol to a final working concentration (e.g., 50 ng/mL).
-
-
Sample Preparation:
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
-
Add a fixed volume of the this compound internal standard working solution to each well.
-
Add methanol to extract psychosine from the DBS punch.
-
Seal the plate and incubate with shaking for 30 minutes.
-
Centrifuge the plate to pellet the DBS paper.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of psychosine into blank blood spots.
-
Process these calibration standards in the same manner as the unknown samples, including the addition of the this compound internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples and calibration standards onto the LC-MS/MS system.
-
Use a suitable C18 or HILIC column for chromatographic separation.
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both psychosine and this compound in multiple reaction monitoring (MRM) mode.
-
Psychosine: Monitor the transition of the protonated molecule to a characteristic fragment ion.
-
This compound: Monitor the corresponding transition for the deuterated analog.
-
-
-
Data Analysis:
-
Calculate the ratio of the peak area of psychosine to the peak area of this compound for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the psychosine standards.
-
Determine the concentration of psychosine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Psychosine Signaling Pathways
Psychosine is a bioactive lipid that exerts its cytotoxic effects through various cellular mechanisms. Two prominent pathways that have been investigated are its interaction with the G-protein coupled receptor TDAG8 and its inhibition of Protein Kinase C (PKC).
Interaction with TDAG8
Some studies have identified the T cell death-associated gene 8 (TDAG8), also known as GPR65, as a receptor for psychosine.[2] Binding of psychosine to TDAG8 is proposed to trigger downstream signaling cascades that can lead to apoptosis and interfere with cytokinesis, the final stage of cell division.[3] This interaction is thought to contribute to the formation of multinucleated globoid cells, a hallmark of Krabbe disease.[2][3] However, it is important to note that other studies have suggested that the cytotoxic effects of psychosine on oligodendrocytes, the myelin-producing cells of the central nervous system, may be independent of TDAG8.[4][5]
Inhibition of Protein Kinase C (PKC)
Psychosine is a known inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for various cellular processes, including cell growth, differentiation, and apoptosis.[6][7][8] The inhibitory mechanism is thought to involve the disruption of the interaction between PKC and its activating cofactors at the cell membrane.[9] By inhibiting PKC, psychosine can dysregulate multiple signaling pathways, contributing to its widespread cytotoxic effects.[8] The perturbation of lipid rafts in the cell membrane by psychosine is also believed to play a role in its inhibitory effect on PKC translocation and activation.[6]
References
- 1. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psychosine, Cytokinesis, and Orphan Receptors: Unexpected Connections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The proton-sensing receptors TDAG8 and GPR4 are differentially expressed in human and mouse oligodendrocytes: Exploring their role in neuroinflammation and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Psychosine in Dried Blood Spots by LC-MS/MS using Psychosine-d7
Introduction
Krabbe disease, or globoid cell leukodystrophy, is a severe, autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1] This enzymatic defect leads to the accumulation of the cytotoxic metabolite galactosylsphingosine (psychosine), a key biomarker for the disease.[1] The quantification of psychosine is critical for newborn screening, diagnosis, monitoring disease progression, and evaluating therapeutic efficacy.[2][3][4] This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of psychosine in dried blood spots (DBS), employing a stable isotope-labeled internal standard, Psychosine-d7, to ensure accuracy and precision. This method is crucial for reducing false-positive rates in newborn screening programs and for differentiating between infantile and later-onset forms of Krabbe disease.[2][4]
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of psychosine from dried blood spots.
Materials:
-
Psychosine standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Dried blood spot punches (3 mm)
-
96-well microtiter plates
-
Plate shaker
-
Centrifuge
-
HPLC vials
-
LC-MS/MS system (e.g., Waters TQS-MS/MS or equivalent)[5]
1. Preparation of Standards and Internal Standard Solution:
-
Prepare stock solutions of psychosine and this compound in methanol.
-
Prepare a series of calibration standards by spiking blank blood with known concentrations of psychosine before spotting onto filter paper to create DBS calibrators.[8] A typical calibration curve might range from 1 to 200 nM.[9]
-
Prepare a working internal standard (IS) solution of this compound in methanol.
2. Sample Preparation (Extraction):
-
Punch a 3 mm disc from the dried blood spot sample and place it into a well of a 96-well plate.
-
To each well, add the internal standard solution (e.g., 100 µL of methanol containing this compound).[2]
-
Seal the plate and agitate on a plate shaker for a specified time (e.g., 30 minutes) to extract psychosine.
-
Centrifuge the plate to pellet the DBS paper.
-
Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the extracted sample onto the LC system.
-
Separation is typically achieved using a gradient elution on a suitable column to separate psychosine from potential isomers.[10]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
A typical gradient might involve a rapid ramp from a low to a high percentage of Mobile Phase B.[7][9]
-
-
Mass Spectrometry (MS/MS):
-
The MS is operated in positive electrospray ionization (ESI) mode.[9]
-
Monitor the multiple reaction monitoring (MRM) transitions for psychosine and the internal standard, this compound.
-
Psychosine MRM transitions: Quantifier m/z 462.3 → 282.4; Qualifier m/z 462.3 → 264.4.[9]
-
This compound MRM transitions: Quantifier m/z 467.3 → 287.4; Qualifier m/z 467.3 → 269.4.[9]
-
4. Data Analysis:
-
Integrate the peak areas for the quantifier MRM transitions of both psychosine and this compound.
-
Calculate the ratio of the psychosine peak area to the this compound peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of psychosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The quantitative performance of the LC-MS/MS method for psychosine is summarized below.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 200 nM[9] |
| Correlation Coefficient (r) | ≥ 0.99[9] |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Recovery | 85% - 111%[9] |
| Limit of Quantification (LOQ) | ~0.1 nM[5] |
Table 2: Representative Psychosine Concentrations in Dried Blood Spots
| Cohort | Psychosine Concentration Range | Reference |
| Normal Controls | < 8 nmol/L | [10] |
| Infantile Krabbe Disease (Newborns) | 5.2 - 44 nmol/L | [5] |
| Late-Onset Krabbe Disease | 2 - 10 nM | [8] |
| Asymptomatic (Low GALC) | 1.7 - 5.7 ng/ml | [6] |
| GALC Mutation Carriers | < 15 nmol/L | [10] |
Visualizations
References
- 1. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Psychosine Analysis Using Psychosine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychosine (galactosylsphingosine) is a critical biomarker for the diagnosis, prognosis, and monitoring of Krabbe disease, a rare, inherited neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1][2] The accumulation of cytotoxic psychosine in myelin-producing cells leads to progressive demyelination in the central and peripheral nervous systems.[1][3] Accurate and reproducible quantification of psychosine in biological samples is therefore essential for newborn screening programs, for differentiating between infantile and later-onset forms of the disease, and for assessing the efficacy of therapeutic interventions such as hematopoietic stem cell transplantation (HSCT).[4][5]
This document provides detailed protocols for the sample preparation and analysis of psychosine in dried blood spots (DBS) and red blood cell (RBC) lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with psychosine-d5 as an internal standard.
Signaling Pathway of Psychosine in Krabbe Disease
In Krabbe disease, the deficiency of the GALC enzyme leads to the accumulation of its substrate, psychosine. This accumulation is central to the pathophysiology of the disease, initiating a cascade of cytotoxic events. Psychosine is known to induce apoptosis (programmed cell death) in oligodendrocytes, the myelin-producing cells of the central nervous system.[3] This process contributes significantly to the characteristic demyelination seen in patients. Furthermore, the breakdown of myelin and cell death trigger a significant neuroinflammatory response, further exacerbating the pathology of the disease.[3]
References
- 1. Galactosylceramidase deficiency and pathological abnormalities in cerebral white matter of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for Monitoring Therapeutic Efficacy in Krabbe Disease Using Psychosine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1][2] This enzymatic defect leads to the accumulation of cytotoxic galactolipids, most notably galactosylsphingosine (psychosine), in the nervous system.[2][3] Psychosine is considered a key driver of the widespread demyelination and neurodegeneration characteristic of the disease.[1][3] Consequently, quantifying psychosine levels serves as a critical biomarker for diagnosing Krabbe disease, predicting disease severity, and monitoring the effectiveness of therapeutic interventions.[4][5][6][7][8] This document provides detailed application notes and protocols for the use of Psychosine-d7 as an internal standard for the accurate quantification of psychosine in biological samples.
Application Notes
This compound is a deuterated analog of psychosine, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its utility is paramount in several key research and clinical applications:
-
Monitoring Therapeutic Efficacy: Longitudinal measurement of psychosine levels is crucial for assessing the biochemical response to treatments such as hematopoietic stem cell transplantation (HSCT) and emerging gene therapies.[5][7][9][10][11] A significant and sustained decrease in psychosine concentrations following therapy is indicative of successful engraftment and enzymatic activity, correlating with improved clinical outcomes.[7][8]
-
Disease Diagnosis and Prognosis: Elevated psychosine levels in dried blood spots (DBS) are a highly specific marker for infantile Krabbe disease.[4][7][8] Quantitative analysis can help differentiate between infantile and later-onset forms of the disease and distinguish patients from carriers of GALC mutations or pseudodeficiencies.[5][6] For instance, psychosine concentrations greater than ~10 nM in DBS are strongly associated with a high risk for developing the severe early-onset phenotype.[12]
-
Newborn Screening: The inclusion of psychosine measurement as a second-tier test in newborn screening programs for Krabbe disease significantly reduces the rate of false positives from primary GALC enzyme activity assays.[5][12][13] This allows for the timely identification of infants who require immediate clinical evaluation and potential therapeutic intervention.[4][7][8]
-
Preclinical Drug Development: In animal models of Krabbe disease, such as the twitcher mouse, quantification of psychosine is essential for evaluating the preclinical efficacy of novel therapeutic agents.[14]
Data Presentation
The following tables summarize quantitative data on psychosine concentrations in various populations, as reported in the literature. These values are typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like this compound.
Table 1: Psychosine Concentrations in Dried Blood Spots (DBS) for Diagnosis and Prognosis
| Patient Group | Number of Individuals (N) | Psychosine Concentration Range (nmol/L) | Key Findings |
| Healthy Controls | 220 | < 8 | Establishes baseline levels.[13] |
| GALC Mutation Carriers | 18 | < 15 | Levels can occasionally be slightly elevated but are distinct from affected patients.[13] |
| Krabbe Disease Patients (various stages) | 26 | 8 - 112 | Demonstrates a clear elevation in affected individuals.[13] |
| High-risk for early-onset Krabbe Disease | - | > 10 | A critical threshold for predicting severe disease phenotype.[12] |
| Later-onset Krabbe Disease | - | 2 - 10 | Generally lower than early-onset cases, but still elevated.[12] |
| Very low risk for Krabbe Disease | - | < 2 | Indicates a very low probability of developing clinical symptoms.[12] |
Table 2: Psychosine Concentrations in Tissues of a Krabbe Disease Animal Model (Twitcher Mouse)
| Tissue | Condition | Psychosine Concentration (µg/kg wet tissue) |
| Cerebrum & Cerebellum | Control | 34 - 102 |
| Cerebrum & Cerebellum | Twitcher Mouse | 2,251 - 4,228 |
| Liver | Control | 125 |
| Liver | Twitcher Mouse | 1,513 |
| Kidney | Control | 74 |
| Kidney | Twitcher Mouse | 1,106 |
Data adapted from a study on the twitcher mouse model of Krabbe disease.[14]
Experimental Protocols
Protocol 1: Quantification of Psychosine in Dried Blood Spots (DBS) using LC-MS/MS
This protocol outlines the general steps for the extraction and quantification of psychosine from DBS samples.
Materials:
-
Dried blood spot punches (3 mm)
-
Methanol (reagent grade)
-
This compound (or d5-psychosine) internal standard stock solution in methanol
-
96-well filter plates
-
Collection plates
-
LC-MS/MS system with a hydrophilic interaction liquid chromatography (HILIC) column
Procedure:
-
Sample Preparation:
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well filter plate.
-
-
Extraction:
-
Elution:
-
Place the filter plate on top of a collection plate.
-
Centrifuge the plates to elute the methanol extract into the collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the methanol from the collection plate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate psychosine and its structural isomer, glucosylsphingosine, using a HILIC column.[13]
-
Perform detection using multiple reaction monitoring (MRM) in positive ion mode, monitoring the specific precursor-to-product ion transitions for both endogenous psychosine and the this compound internal standard.[13]
-
-
Quantification:
-
Calculate the concentration of psychosine in the sample by comparing the peak area ratio of endogenous psychosine to the this compound internal standard against a calibration curve prepared with known concentrations of psychosine.[12]
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the pathogenic mechanism of psychosine in Krabbe disease and a typical experimental workflow for its quantification.
Caption: Pathophysiological cascade in Krabbe disease initiated by GALC deficiency.
Caption: Workflow for psychosine quantification using this compound.
Conclusion
The quantification of psychosine using a stable isotope-labeled internal standard such as this compound is an indispensable tool in the research and clinical management of Krabbe disease. This methodology provides a sensitive and specific means to diagnose the disease, predict its course, and, most importantly, monitor the biochemical efficacy of treatments. The protocols and data presented herein offer a framework for the implementation of psychosine analysis in studies aimed at developing and evaluating novel therapies for this devastating disorder.
References
- 1. Krabbe Disease: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 2. Krabbe Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biochemical, Cell Biological, Pathological, and Therapeutic Aspects of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychosine, a marker of Krabbe phenotype and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Scholars@Duke publication: The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease. [scholars.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel procedure for measuring psychosine derivatives by an HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Psychosine in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychosine (galactosylsphingosine) is a cytotoxic lysosphingolipid that accumulates in the nervous system of individuals with Krabbe disease, an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme galactosylceramidase (GALC).[1][2] This accumulation is particularly damaging to oligodendrocytes, the myelin-producing cells of the central nervous system, leading to progressive demyelination and severe neurological symptoms.[3] The quantification of psychosine in cerebrospinal fluid (CSF) serves as a critical biomarker for the diagnosis, prognosis, and monitoring of therapeutic interventions for Krabbe disease.[1][4] Elevated levels of psychosine in the CSF are indicative of active disease and correlate with disease severity.[5] This document provides detailed methodologies for the quantitative analysis of psychosine in CSF, data interpretation, and an overview of its role in disease pathogenesis.
Data Presentation
The concentration of psychosine in cerebrospinal fluid is a key indicator of Krabbe disease status. Below is a summary of typical psychosine concentrations across different patient cohorts. It is important to note that while CSF is the preferred matrix for assessing central nervous system pathology, much of the detailed quantitative data correlating psychosine levels with specific Krabbe disease phenotypes has been established using dried blood spots (DBS). The data in Table 2, derived from DBS, is provided as a surrogate to illustrate the expected trends in CSF.
Table 1: Psychosine Concentration in Human Cerebrospinal Fluid (CSF)
| Cohort | Psychosine Concentration (nmol/L) | Reference |
| Normal Individuals | < 0.04 | [2] |
| Krabbe Disease (General) | Elevated | [1] |
Table 2: Psychosine Concentration in Dried Blood Spots (DBS) as a Surrogate for CSF Phenotypic Differences
| Krabbe Disease Phenotype | Median Psychosine (nmol/L) | Psychosine Range (nmol/L) | Reference |
| Early Infantile Onset (EIKD) | 24 | 1.7 - 52 | [6] |
| Late Infantile Onset (LIKD) | 4.7 | 1.3 - 50 | [6] |
| Juvenile Onset | 1.5 | 0.64 - 2.3 | [6] |
Experimental Protocols
The gold standard for the quantitative analysis of psychosine in CSF is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the detection of low levels of psychosine in complex biological matrices.
Protocol: Quantitative Analysis of Psychosine in CSF by LC-MS/MS
1. Materials and Reagents
-
Psychosine standard
-
Isotopically labeled internal standard (e.g., d5-psychosine)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA)
-
Ammonium hydroxide (NH4OH)
-
Solid-phase extraction (SPE) cartridges (Cation exchange)
-
96-well plates
-
Autosampler vials with inserts
2. CSF Sample Collection and Storage
-
Collect CSF via lumbar puncture using standard sterile techniques.
-
Centrifuge the CSF sample at 1,500 x g for 10 minutes at 4°C to remove any cellular debris.
-
Transfer the supernatant to a clean polypropylene tube.
-
Store CSF samples at -80°C until analysis to prevent degradation of psychosine. Avoid repeated freeze-thaw cycles.
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw Samples: Thaw CSF samples, calibrators, and quality control (QC) samples on ice.
-
Spike Internal Standard: To 100 µL of each CSF sample, calibrator, and QC, add the internal standard (d5-psychosine) to a final concentration of 10 ng/mL. Vortex briefly.
-
Condition SPE Cartridge: Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the CSF sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elute Psychosine: Elute psychosine and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of the polar psychosine molecule.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 80% B
-
1-5 min: Gradient to 20% B
-
5-6 min: Hold at 20% B
-
6-7 min: Return to 80% B
-
7-10 min: Re-equilibration at 80% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Psychosine: Precursor ion (m/z) -> Product ion (m/z) - Specific masses to be determined based on instrument and adducts
-
d5-Psychosine (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) - Specific masses to be determined based on instrument and adducts
-
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the psychosine standard to the internal standard against the concentration of the calibrators.
-
Use a linear regression model with a 1/x weighting to fit the calibration curve.
-
Determine the concentration of psychosine in the CSF samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for psychosine quantification in CSF.
Psychosine-Induced Cytotoxicity Signaling Pathway
Caption: Psychosine's impact on cellular pathways.
References
- 1. PSYCF - Overview: Psychosine, Spinal Fluid [mayocliniclabs.com]
- 2. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cerebrospinal fluid and serum glycosphingolipid biomarkers in canine globoid cell leukodystrophy (Krabbe Disease) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]
Application of Psychosine-d7 in Preclinical Animal Models: A Detailed Guide
Application Notes
Introduction
Psychosine (galactosylsphingosine) is a cytotoxic lysosphingolipid that accumulates in the nervous system of individuals with Krabbe disease, a rare and fatal lysosomal storage disorder caused by a deficiency of the enzyme galactocerebrosidase (GALC).[1][2][3][4] This accumulation is believed to be a primary driver of the demyelination and neurological damage characteristic of the disease.[1][2][3] Preclinical animal models, particularly the twitcher mouse, are instrumental in studying the pathophysiology of Krabbe disease and for evaluating potential therapeutic interventions.[2][5][6] The twitcher mouse is a naturally occurring model with a deficiency in GALC, leading to the accumulation of psychosine and a phenotype that closely mimics human Krabbe disease.[7]
Accurate quantification of psychosine levels in biological samples from these animal models is crucial for understanding disease progression and assessing the efficacy of novel therapies. Psychosine-d7, a deuterated analog of psychosine, serves as an essential internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose.[1][8] Its use is critical for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring the accuracy and precision of psychosine quantification. This document provides detailed protocols for the use of this compound as an internal standard in the analysis of samples from preclinical animal models.
The Psychosine Hypothesis in Krabbe Disease
The "psychosine hypothesis" posits that the accumulation of psychosine, due to deficient GALC activity, is the primary mediator of pathology in Krabbe disease.[9] Normally, GALC breaks down galactosylceramide into galactose and ceramide. In Krabbe disease, an alternative pathway where galactosylceramide is deacylated to form psychosine becomes significant.[1][9] Psychosine cannot be effectively degraded in the absence of GALC, leading to its accumulation and subsequent toxicity to myelin-producing cells (oligodendrocytes and Schwann cells).[2][9]
Quantitative Data from Preclinical Models
The following tables summarize psychosine concentrations measured in the twitcher mouse model, a key preclinical model for Krabbe disease.
Table 1: Psychosine Levels in Twitcher Mouse Tissues
| Tissue | Twitcher Mice | Control Mice | Reference |
| Cerebrum & Cerebellum | 2,251 - 4,228 µg/kg wet tissue | 34 - 102 µg/kg wet tissue | [6] |
| Liver | 1,513 µg/kg wet tissue | 125 µg/kg wet tissue | [6] |
| Kidney | 1,106 µg/kg wet tissue | 74 µg/kg wet tissue | [6] |
| Serum (at 40 PND) | up to 33.27 ng/mL | Not detected at significant levels | [5] |
| Anterior Brain | 5.8 ng/mg | Indistinguishable from wildtype after treatment | [7] |
| Posterior Brain | 11.8 ng/mg | Reduced by an average of 77% after treatment | [7] |
PND: Postnatal Day
Experimental Protocols
Protocol 1: Quantification of Psychosine in Dried Blood Spots (DBS) from Preclinical Models
This protocol is adapted from methodologies used for human DBS, which are applicable to animal models.
Materials and Reagents:
-
Psychosine
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Acetic acid
-
Ammonium acetate
-
Water (LC-MS grade)
-
Dried blood spot punches
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard Working Solution: Prepare a working solution of this compound in methanol. The concentration should be optimized based on the expected range of endogenous psychosine and the sensitivity of the mass spectrometer.
-
Sample Preparation:
-
Punch a 3 mm disc from the dried blood spot into a 96-well plate.
-
Add 100 µL of the this compound internal standard working solution to each well containing a DBS punch.
-
Seal the plate and incubate at room temperature with shaking for 30 minutes to extract psychosine.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: Acquity UPLC BEH HILIC column (1 x 50 mm, 1.7 µm) or equivalent.[8]
-
Mobile Phase A: Acetonitrile with 0.5% acetic acid.[8]
-
Mobile Phase B: 90% isopropanol, 10% water, 0.5% acetic acid, 25 mM ammonium acetate.[8]
-
Flow Rate: 175 µL/min.[8]
-
Gradient: A gradient elution is used to separate psychosine from its isomers.[8]
-
-
Mass Spectrometry:
-
-
Data Analysis:
-
Quantify the amount of psychosine in each sample by calculating the peak area ratio of endogenous psychosine to the this compound internal standard.
-
Use a calibration curve prepared with known concentrations of psychosine and a fixed concentration of this compound to determine the absolute concentration of psychosine in the samples.
-
Protocol 2: Quantification of Psychosine in Brain Tissue from Preclinical Models
Materials and Reagents:
-
Same as Protocol 1, with the addition of a tissue homogenizer.
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the brain tissue.
-
Homogenize the tissue in a suitable buffer.
-
Perform a protein assay on the homogenate to allow for normalization of psychosine levels to protein content.
-
Add a known amount of this compound internal standard to the tissue homogenate.
-
Perform a lipid extraction using a method such as a Bligh-Dyer extraction (chloroform/methanol/water).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Follow the LC-MS/MS parameters as described in Protocol 1.
-
-
Data Analysis:
-
Quantify psychosine as described in Protocol 1, normalizing the final concentration to the protein content of the tissue sample.
-
Experimental Workflow for Psychosine Quantification
The following diagram illustrates the general workflow for quantifying psychosine in samples from preclinical animal models using this compound as an internal standard.
References
- 1. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Therapies in the Murine Model of Globoid Cell Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel procedure for measuring psychosine derivatives by an HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical studies in Krabbe disease: A model for the investigation of novel combination therapies for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Analysis of Psychosine in Dried Blood Spots Using Isotope Dilution Tandem Mass Spectrometry
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Psychosine (galactosylsphingosine) is a critical biomarker for the diagnosis and monitoring of Krabbe disease, a rare, inherited neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1] The accumulation of cytotoxic psychosine leads to progressive demyelination and severe neurological symptoms. This application note details a robust, high-throughput method for the quantitative analysis of psychosine in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Psychosine-d7. This method is intended for researchers, scientists, and drug development professionals investigating Krabbe disease and monitoring therapeutic efficacy.
Introduction
Krabbe disease, or globoid cell leukodystrophy, is characterized by the accumulation of psychosine due to deficient GALC activity.[2] Quantitative measurement of psychosine is a key second-tier test in newborn screening programs to reduce false positives from primary GALC activity assays and to help differentiate between infantile and later-onset forms of the disease.[1][3][4] Furthermore, monitoring psychosine levels is valuable for assessing disease progression and the effectiveness of treatments like hematopoietic stem cell transplantation.[3][5]
The methodology presented here utilizes a simple and rapid extraction of psychosine from DBS, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) to resolve psychosine from its isobaric isomer, glucosylsphingosine.[3][4] Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and specificity. The use of this compound as an internal standard (IS) ensures accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Psychosine (Galactosylsphingosine) standard (Medchemexpress or equivalent)
-
This compound (or a suitable analog like Psychosine-d5) as internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Dried blood spot cards (Whatman 903 or equivalent)
-
96-well microtiter plates
Standard and Internal Standard Preparation
-
Psychosine Stock Solution (1 mg/mL): Dissolve psychosine in methanol.
-
Working Calibrator Solutions: Serially dilute the stock solution with methanol to prepare a series of working calibrators covering a concentration range of 2.5 to 100 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.
-
Working Internal Standard Solution (50 ng/mL): Dilute the IS stock solution with methanol. This solution will be used for sample extraction.
Sample Preparation (from Dried Blood Spots)
-
Punch a 3 mm disc from the dried blood spot into a 96-well plate.
-
To each well, add 100 µL of the working internal standard solution (50 ng/mL this compound in methanol).
-
Seal the plate and incubate at room temperature for 30 minutes with gentle shaking to extract psychosine.
-
After incubation, centrifuge the plate at 3000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid and 1 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid and 1 mM Ammonium Formate in Acetonitrile:Water (95:5) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0-0.5 min, 95% B; 0.5-3.0 min, 95-80% B; 3.0-3.1 min, 80-50% B; 3.1-4.0 min, 50% B; 4.1-5.0 min, 95% B (Re-equilibration) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Psychosine | 462.4 | 282.3 | 50 | 25 |
| Psychosine | 462.4 | 300.3 | 50 | 22 |
| This compound | 469.4 | 289.3 | 50 | 25 |
Note: The exact m/z for this compound may vary based on the deuteration pattern. The transition should be optimized based on the specific internal standard used. The principle involves monitoring the same fragmentation pattern with a mass shift corresponding to the number of deuterium atoms.
Quantitative Data Summary
The method was validated for linearity, sensitivity, precision, and accuracy.
Table 3: Assay Performance Characteristics
| Parameter | Result |
| Linearity Range | 2.5 - 100 ng/mL (r² > 0.99)[2][6] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Limit of Detection (LOD) | 0.06 ng/mL |
| Intra-Assay Precision (%CV) | ≤ 8.9% |
| Inter-Assay Precision (%CV) | ≤ 7.1% |
| Accuracy (% Recovery) | 94.2% - 98.0%[2][6] |
Table 4: Psychosine Concentrations in Dried Blood Spots of Different Cohorts
| Cohort | Psychosine Concentration Range (ng/mL) | Psychosine Concentration Range (nmol/L) |
| Normal Newborns | < 3[7] | < 8[3] |
| Asymptomatic Infants (Low GALC Activity) | 1.7 - 5.7[8] | - |
| Late-Onset Krabbe Disease | - | 2 - 10[4] |
| Infantile Krabbe Disease | 23 - 73[8] | 8 - 112[3] |
Note: Conversion from ng/mL to nmol/L uses the molecular weight of psychosine (~461.6 g/mol ). Values are compiled from multiple studies and may vary based on the specific patient population and methodology.
Visualizations
Experimental Workflow
References
- 1. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Psychosine Extraction from Dried Blood Spots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on psychosine extraction from dried blood spots (DBS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting psychosine from dried blood spots?
A1: The most commonly used and recommended solvent for eluting psychosine from DBS is methanol.[1] This is often used in conjunction with a deuterated internal standard to account for variability in extraction efficiency and matrix effects during LC-MS/MS analysis.[2] While 100% methanol is a standard choice, some studies on general metabolite extraction from DBS have shown that a mixture of methanol and acetonitrile (e.g., 3:1 v/v) can be effective for extracting a broad range of metabolites with high intensity.[3]
Q2: Why is an internal standard essential for psychosine quantification?
A2: An internal standard, ideally a chemically identical, stable isotope-labeled version of the analyte (e.g., d5-psychosine), is crucial for accurate quantification.[2] It is added to the extraction solvent and helps to correct for potential analyte loss during sample preparation and for matrix effects, such as ion suppression, that can occur during LC-MS/MS analysis.[2]
Q3: How critical is the separation of psychosine from its isomer, glucosylsphingosine?
A3: The separation of psychosine from its structural isomer, glucosylsphingosine, is highly important for accurate quantification, as they can interfere with each other during analysis.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly employed technique to achieve this separation.[1] While some earlier methods could not distinguish between the two, modern UPLC-MS/MS techniques have overcome this challenge.[4]
Q4: What are the typical storage conditions for dried blood spots to ensure psychosine stability?
A4: For long-term stability of metabolites, it is recommended to store DBS cards in gas-impermeable bags with desiccant packs at -20°C or lower.[2] One study found that psychosine was stable in freezer-stored DBS for up to 6 months.[2] Short-term storage at room temperature for a few days may be acceptable, but prolonged exposure to ambient conditions can lead to metabolite degradation.[3]
Q5: What is the "hematocrit effect" and how can it impact my results?
A5: The hematocrit of the blood sample can significantly affect the viscosity and spreading of the blood spot on the filter paper. Higher hematocrit levels can result in smaller, more concentrated spots. If a standard punch size is used for extraction, this can lead to a bias in the quantification of the analyte. It is an important variable to consider and potentially correct for in your experimental design.
Troubleshooting Guides
This section addresses specific issues that may arise during the psychosine extraction and analysis workflow.
Issue 1: Low Recovery of Psychosine
Symptoms:
-
Consistently low psychosine concentrations in your quality control (QC) samples.
-
High variability between replicate extractions.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Extraction | - Extend the extraction time. A 30-minute extraction with rotation is a good starting point. - Ensure the DBS punch is fully submerged in the extraction solvent. - Gentle agitation or sonication can improve extraction efficiency. |
| Suboptimal Extraction Solvent | - While methanol is standard, consider trying a methanol:acetonitrile mixture (e.g., 3:1 v/v) to see if it improves recovery for your specific matrix.[3] |
| Analyte Degradation | - Ensure proper storage of DBS cards (frozen at -20°C or below in a sealed bag with desiccant).[2] - Minimize the time samples are at room temperature during processing. |
| Pipetting Errors | - Verify the accuracy and precision of your pipettes, especially for the addition of the internal standard. |
Issue 2: High Variability in Results
Symptoms:
-
Poor precision (%CV) in QC samples and replicates.
-
Inconsistent peak areas for the internal standard.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent DBS Punching | - Ensure you are using a sharp, clean punch and taking the punch from the center of the blood spot. - Inconsistencies in punch location can contribute to variability. |
| Hematocrit Effect | - If your samples have a wide range of hematocrit values, this can be a major source of variability. Consider methods to normalize for hematocrit if possible. |
| Incomplete Drying of DBS | - Ensure blood spots are completely dry before storage and extraction. Incomplete drying can affect extraction efficiency. |
| Matrix Effects (Ion Suppression) | - Review your LC-MS/MS data for signs of ion suppression. If suspected, refer to the troubleshooting guide for ion suppression below. |
Issue 3: Poor Chromatographic Peak Shape or Resolution
Symptoms:
-
Tailing or fronting peaks for psychosine or the internal standard.
-
Incomplete separation of psychosine and glucosylsphingosine.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal HPLC/UPLC Conditions | - Optimize the mobile phase composition and gradient. HILIC columns are recommended for isomer separation.[1] - Adjust the column temperature. - Ensure the mobile phase is properly degassed. |
| Column Contamination | - Flush the column with a strong solvent. - If the problem persists, consider replacing the column. |
| Sample Overload | - Dilute the sample extract and re-inject. |
Issue 4: Suspected Ion Suppression in LC-MS/MS
Symptoms:
-
Low analyte signal despite good extraction recovery.
-
Inconsistent analyte-to-internal standard ratios.
-
Signal intensity changes when analyzing samples in a different matrix.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Co-elution with Matrix Components | - Improve chromatographic separation to move the analyte peak away from interfering matrix components. - Modify the sample clean-up procedure to remove more of the interfering substances. |
| High Concentration of Salts or Other Non-volatile Components | - Implement a desalting step in your sample preparation. - Dilute the sample extract before injection. |
| Ion Source Contamination | - Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes data related to the efficiency of different extraction solvents for metabolites from DBS. Note that this data is for general metabolite extraction and may not be specific to psychosine, but provides a useful starting point for optimization.
| Extraction Solvent | Key Findings | Reference |
| Methanol 100% | Standard and widely used for psychosine extraction. | [1] |
| Methanol:Acetonitrile (3:1, v/v) | Proved to be the most effective mixture for extracting metabolites with high intensity in a comparative study. | [3] |
| Methanol:Water (1:1, v/v) | Showed different extraction profiles compared to pure methanol or methanol:acetonitrile mixtures. | [3] |
| Methanol:Acetonitrile (1:1, v/v) | Also evaluated and showed different extraction characteristics. | [3] |
Experimental Protocols
Detailed Methodology for Psychosine Extraction from DBS
This protocol is a generalized procedure based on commonly cited methods.[1][2] Optimization may be required for specific laboratory conditions and instrumentation.
-
Punching: Using a clean, sharp 3mm punch, obtain a disc from the center of the dried blood spot.
-
Extraction Solvent Preparation: Prepare a solution of methanol containing a known concentration of a suitable internal standard (e.g., d5-psychosine).
-
Extraction:
-
Place the 3mm DBS punch into a well of a 96-well plate or a microcentrifuge tube.
-
Add a specific volume of the extraction solvent (e.g., 100-200 µL) to each well/tube.
-
Seal the plate/tube and incubate for a defined period (e.g., 30 minutes) with agitation (e.g., on a plate shaker or rotator) at room temperature.
-
-
Supernatant Transfer: After incubation, centrifuge the plate/tubes to pellet the filter paper disc. Carefully transfer the supernatant containing the extracted psychosine to a new plate or vial for analysis.
-
Evaporation and Reconstitution (Optional): The solvent can be evaporated under a stream of nitrogen, and the residue can be reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis. This step can help to concentrate the sample.
-
Analysis: Inject the prepared extract into the LC-MS/MS system for quantification.
Visualizations
Experimental Workflow for Psychosine Extraction
Caption: A streamlined workflow for psychosine extraction from DBS.
Troubleshooting Logic for Low Psychosine Recovery
Caption: A decision tree for troubleshooting low psychosine recovery.
References
- 1. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dried Blood Spot (DBS) Methodology Study for Biomarker Discovery in Lysosomal Storage Disease (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting low signal intensity for Psychosine-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with Psychosine-d7 in their analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low or no signal for my this compound internal standard. What are the potential causes?
Low or no signal from your deuterated internal standard, this compound, can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. The issue can generally be categorized into three main areas: sample and standard integrity, sample preparation inefficiencies, and instrument-related problems. A systematic approach to troubleshooting is recommended to efficiently identify and resolve the root cause.
Q2: How can I troubleshoot issues related to the integrity of my this compound standard?
The stability and accurate concentration of your this compound spiking solution are critical for a reliable signal.
-
Improper Storage: this compound, like other lipids, should be stored under recommended conditions, typically at -20°C or lower in a suitable solvent like methanol.[1] Repeated freeze-thaw cycles should be avoided.
-
Degradation: Ensure the standard has not expired and has been handled correctly to prevent degradation. It is advisable to prepare fresh working solutions from a certified stock.[1]
-
Inaccurate Concentration: An error in the dilution of the stock solution can lead to a lower-than-expected concentration being added to the samples. Always use calibrated pipettes and high-purity solvents for dilutions.
Troubleshooting Steps:
-
Prepare a fresh dilution of your this compound standard from the stock solution.
-
Directly infuse the new dilution into the mass spectrometer to confirm its signal intensity, bypassing the chromatographic column and sample preparation steps.
-
Compare the signal with a previously prepared, well-performing standard if available.
Q3: My standard appears to be fine. Could the issue be with my sample preparation?
Yes, sample preparation is a critical stage where significant loss of the internal standard can occur. The goal is to ensure that the internal standard, once added, behaves identically to the analyte and is efficiently recovered.
-
Inefficient Extraction: The extraction method may not be optimal for psychosine. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][3] The choice of solvents and pH are crucial for efficient recovery.
-
Matrix Effects: Components in the sample matrix (e.g., salts, phospholipids) can suppress the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.[3]
-
Incomplete Elution: During SPE, this compound might be irreversibly bound to the sorbent or incompletely eluted. The elution solvent may not be strong enough to recover the analyte and internal standard fully.
Troubleshooting Steps:
-
Review your extraction protocol. For dried blood spots (DBS), a common method involves extraction with a mixture of methanol, acetonitrile, and water.[4]
-
To assess recovery, spike a known amount of this compound into a clean solvent (matrix-free) and process it through the entire sample preparation procedure. Compare the final signal to an unprocessed standard of the same concentration.
-
To evaluate matrix effects, compare the signal of this compound spiked into a processed blank matrix extract versus a pure solvent. A significant signal decrease in the matrix indicates ion suppression.
Quantitative Data Summary
The following tables provide a comparison of typical mass spectrometry and liquid chromatography parameters for optimal and suboptimal signal intensity of this compound.
Table 1: Mass Spectrometry Parameters
| Parameter | Typical Value for Good Signal | Potential Value Leading to Low Signal | Troubleshooting Action |
| Ionization Mode | ESI Positive | ESI Negative | Ensure positive ion mode is selected. |
| Precursor Ion (m/z) | ~468.7 | Incorrect m/z | Verify the correct precursor ion for this compound. |
| Product Ion (m/z) | ~286.3 | Incorrect m/z or low collision energy | Optimize collision energy and confirm product ion. |
| Dwell Time | 50-100 ms | < 20 ms | Increase dwell time for better ion statistics. |
| Capillary Voltage | 3.0 - 4.5 kV | < 2.5 kV or > 5.0 kV | Optimize capillary voltage for stable spray. |
| Source Temperature | 120 - 150 °C | Too low or too high | Adjust source temperature as per instrument recommendation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Too low or too high | Optimize gas flow for efficient desolvation. |
Table 2: Liquid Chromatography Parameters
| Parameter | Typical Value for Good Signal | Potential Value Leading to Low Signal | Troubleshooting Action |
| Column | C18 or HILIC | Inappropriate column chemistry | Use a column suitable for polar lipids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Incorrect pH or modifier | Ensure mobile phase composition is correct. |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid | Insufficient organic content | Optimize gradient to ensure elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Too high or too low | Adjust flow rate for optimal peak shape. |
| Injection Volume | 5 - 10 µL | < 2 µL | Increase injection volume if sensitivity is low. |
Experimental Protocols
Protocol 1: Extraction of Psychosine from Dried Blood Spots (DBS)
This protocol is adapted from methods described for the analysis of psychosine in DBS.[4][5]
-
Punching: Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.
-
Internal Standard Addition: Add 100 µL of the this compound internal standard solution (in methanol) to each well.
-
Extraction: Add 200 µL of an extraction solvent mixture of methanol:acetonitrile:water (80:15:5, v/v/v).
-
Incubation & Shaking: Seal the plate and incubate at room temperature for 30 minutes on an orbital shaker.
-
Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the filter paper and any precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Psychosine from Plasma
This is a general protocol for SPE that can be optimized for psychosine extraction from plasma.[2][6]
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of water.
-
Internal Standard Spiking: Add the this compound internal standard to the diluted plasma.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the psychosine and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Visualizations
The following diagrams illustrate the troubleshooting workflow and experimental processes.
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - AL [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Improving the limit of detection for psychosine quantification
Welcome to the technical support center for the quantification of psychosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the limit of detection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying psychosine with high sensitivity?
A1: The most widely accepted and sensitive method for psychosine quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high specificity and allows for the detection of low concentrations of psychosine in complex biological matrices such as dried blood spots (DBS), serum, and tissues.[1][3]
Q2: Why is the separation of psychosine from its isomers important?
A2: Psychosine (galactosylsphingosine) is isobaric with its structural isomer, glucosylsphingosine. This means they have the same mass and cannot be distinguished by mass spectrometry alone. Chromatographic separation is crucial to prevent interference and ensure accurate quantification.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for achieving this separation.[3][4][5]
Q3: What are typical limits of quantification (LOQ) for psychosine?
A3: The LOQ for psychosine can vary depending on the sample matrix and the specific LC-MS/MS method used. For instance, a highly sensitive method has achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL for both galactosylsphingosine and glucosylsphingosine in mouse serum.[5][6] In dried blood spots, psychosine concentrations in healthy controls are typically below 8 nmol/L, while in patients with Krabbe disease, they can range from 8 to 112 nmol/L.[3][7]
Q4: What type of internal standard should be used for accurate quantification?
A4: The best practice is to use a stable isotope-labeled internal standard that is chemically identical to the analyte.[2] For psychosine, deuterated psychosine (e.g., d5-psychosine) is an excellent choice.[2] If a deuterated standard is unavailable, a structurally similar molecule, such as N,N-dimethyl-D-erythro-sphingosine, can be used.[3][7]
Troubleshooting Guides
Issue 1: Low Signal or Inability to Detect Psychosine
Possible Cause 1: Suboptimal Sample Preparation
-
Recommendation: Ensure your sample preparation method is effective at extracting psychosine and removing interfering substances. For dried blood spots, a simple methanolic extraction in the presence of an internal standard is often sufficient.[4][7] For tissues, a more selective extraction using acetone followed by cation-exchange chromatography can enrich for psychosine and improve signal.
-
Detailed Protocol: Methanolic Extraction from Dried Blood Spots (DBS)
-
Punch a 3 mm spot from the DBS card into a clean 96-well plate or microcentrifuge tube.
-
Add 100 µL of methanol containing the deuterated internal standard (e.g., d5-psychosine).
-
Seal the plate or tube and shake for 30 minutes at room temperature.
-
Centrifuge at high speed for 10 minutes to pellet the filter paper and any precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Possible Cause 2: Inefficient Ionization in the Mass Spectrometer
-
Recommendation: Optimize the electrospray ionization (ESI) source parameters. Psychosine ionizes well in positive ion mode. Key parameters to adjust include capillary voltage, gas temperatures, and gas flow rates. Infusing a standard solution of psychosine while adjusting these parameters can help find the optimal settings for your instrument.
Possible Cause 3: Incorrect MRM Transitions
-
Recommendation: Verify that you are using the correct precursor and product ion masses for psychosine and your internal standard in your Multiple Reaction Monitoring (MRM) method. For protonated psychosine ([M+H]+), the precursor ion has an m/z of 462.4. Common product ions result from the neutral loss of the galactose moiety.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause 1: Inadequate Separation of Isomers
-
Recommendation: If you are not baseline separating psychosine and glucosylsphingosine, your quantification will be inaccurate. Using a HILIC column is highly recommended for this separation.[3][4][5]
-
Detailed Protocol: HILIC Separation
-
Column: Use a HILIC column (e.g., Kinetex HILIC 100 x 2.1 mm, 2.6 µm).[8]
-
Mobile Phase A: Acetonitrile with 0.5% acetic acid.[8]
-
Mobile Phase B: 2-propanol, 0.5% acetic acid, and 5 mmol/L ammonium acetate.[8]
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 2%) and gradually increase to elute the analytes. A total run time of around 7-17 minutes is typical.[5][7]
-
Flow Rate: A flow rate of 0.35 mL/min is a good starting point.[8]
-
Possible Cause 2: Matrix Effects
-
Recommendation: The co-elution of other molecules from your sample matrix can suppress the ionization of psychosine, leading to a lower signal. A thorough sample cleanup, as described in Issue 1, is the first step to mitigate this. Additionally, adjusting the chromatographic gradient to move the psychosine peak away from areas of high matrix interference can be beneficial.
Quantitative Data Summary
| Parameter | Value | Sample Matrix | Reference |
| LLOQ | 0.2 ng/mL | Mouse Serum | [5][6] |
| Control Range | <8 nmol/L | Dried Blood Spots | [3][7] |
| Krabbe Patient Range | 8-112 nmol/L | Dried Blood Spots | [3][7] |
| High-Risk Early-Onset Krabbe | >10 nM | Dried Blood Spots | [2] |
| Later-Onset Krabbe | 2-10 nM | Dried Blood Spots | [2] |
| Low Risk for Krabbe | <2 nM | Dried Blood Spots | [2] |
| Recovery from Serum | 94.20-98.02% | Serum | [1] |
Experimental Workflows and Pathways
Caption: General workflow for psychosine quantification.
Caption: Troubleshooting logic for low signal issues.
References
- 1. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A HILIC-MS/MS method for simultaneous quantification of the lysosomal disease markers galactosylsphingosine and glucosylsphingosine in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Psychosine-d7 Stability and Long-Term Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Psychosine-d7. Adherence to these guidelines is critical for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing this compound?
A1: this compound should be dissolved in a suitable organic solvent such as ethanol, methanol, or a chloroform:methanol mixture. Storing it as a dry powder is not recommended, especially for lipids with double bonds, as they are hygroscopic and susceptible to oxidation and hydrolysis.[1][2]
Q2: At what temperature should I store my this compound stock solution?
A2: For long-term storage, this compound solutions should be stored at -20°C or lower in a tightly sealed glass vial under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1][2][3] Storage below -30°C is generally not recommended for organic solutions unless they are in sealed glass ampoules.[1]
Q3: How long can I expect this compound to be stable under recommended storage conditions?
Q4: Is it acceptable to store this compound in plastic tubes?
A4: No, you should never store this compound or other lipids in organic solvents in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[1][2] Plasticizers and other impurities can leach from the plastic, contaminating your sample.[2] Always use glass vials with Teflon-lined caps.[1][2]
Q5: Can I subject my this compound solution to multiple freeze-thaw cycles?
A5: It is best to minimize freeze-thaw cycles. If you need to use the standard frequently, it is recommended to prepare smaller aliquots from your main stock solution to avoid repeated warming and cooling of the entire stock.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or poor analytical results (e.g., low signal intensity, unexpected peaks). | Degradation of this compound due to improper storage. | - Verify that the standard was stored at -20°C or below in a glass vial under an inert atmosphere. - Avoid repeated freeze-thaw cycles by preparing aliquots. - Prepare a fresh dilution from a new or properly stored stock vial. |
| Contamination from storage container. | - Ensure the standard was stored in a glass vial with a Teflon-lined cap, not a plastic tube.[1][2] | |
| Use of plastic pipette tips for transferring organic solutions. | - Always use glass or stainless steel pipettes or syringes for transferring lipid solutions in organic solvents.[2] | |
| Complete loss of signal from the internal standard. | Significant degradation of the standard. | - Discard the old stock and prepare a new solution from a fresh, unopened vial. - Review your storage and handling procedures to prevent future degradation. |
| Incorrect solvent used for reconstitution or dilution. | - Confirm that the solvent used is appropriate for this compound and compatible with your analytical method. | |
| Observation of additional peaks in the mass spectrum near the expected m/z. | Oxidation or hydrolysis of this compound. | - This indicates degradation. Prepare a fresh stock solution. - Ensure future stock solutions are stored under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1] |
Summary of Storage Conditions and Material Compatibility
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or lower[1][2][3] | To minimize chemical degradation and microbial growth. |
| Solvent | Ethanol, Methanol, Chloroform:Methanol | Provides a stable medium and prevents hydrolysis of the dry powder. |
| Container | Glass vial with Teflon-lined cap[1][2] | Prevents contamination from plasticizers and ensures a tight seal. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Minimizes oxidation of the unsaturated lipid. |
| Freeze-Thaw Cycles | Minimize | Repeated temperature changes can accelerate degradation. |
| Transfer Tools | Glass or stainless steel pipettes/syringes[2] | Avoids contamination when handling organic solutions. |
Experimental Protocols
Protocol for Aliquoting this compound for Long-Term Storage
-
Preparation: Allow the sealed vial of this compound stock solution to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.
-
Inert Atmosphere: If possible, work in a glove box or under a gentle stream of an inert gas (argon or nitrogen).
-
Aliquoting: Using a clean glass syringe or pipette, dispense the desired volume of the stock solution into smaller, clean glass vials with Teflon-lined caps.
-
Flushing: Before sealing, flush the headspace of each new aliquot vial with inert gas.
-
Sealing and Labeling: Tightly seal the vials and clearly label each with the compound name, concentration, solvent, and date of preparation.
-
Storage: Promptly return the main stock vial and the new aliquots to the -20°C freezer.
This compound Troubleshooting Workflow
References
Common sources of contamination in psychosine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during psychosine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in psychosine analysis?
A1: Contamination in psychosine analysis can arise from various sources, broadly categorized as chemical, biological, and procedural. It is crucial to identify and mitigate these to ensure accurate and reproducible results.
-
Chemical Contamination:
-
Plasticizers (e.g., Phthalates): These are ubiquitous in laboratory consumables such as plastic tubes, pipette tips, and solvent bottles. They can leach into samples and solvents, causing interference in mass spectrometry analysis.[1][2][3][4][5]
-
Solvent Impurities: Impurities in solvents used for extraction and chromatography can introduce interfering peaks. Always use high-purity, LC-MS grade solvents.
-
Reagent Contamination: Contaminants can be present in reagents used for derivatization or other sample preparation steps.
-
-
Biological Contamination (Matrix Effects):
-
Glycerophospholipids: These are highly abundant in biological samples and can co-extract with psychosine, leading to ion suppression in the mass spectrometer.[6][7][8]
-
Isobaric Interferences: Glucosylsphingosine is an isobaric isomer of psychosine (galactosylsphingosine) and can interfere with quantification if not chromatographically separated.[9][10][11][12][13][14]
-
Hemolysis: The rupture of red blood cells can release substances that may interfere with the analysis and impact sample stability.[15]
-
-
Procedural Contamination:
-
Carryover: Analyte from a high-concentration sample can carry over to subsequent injections, leading to artificially elevated results in low-concentration samples.[16][17][18][19]
-
Cross-Contamination: Improper handling of samples and reagents can lead to cross-contamination between samples.
-
Environmental Contaminants: Dust and other airborne particles in the laboratory can introduce contaminants into open sample tubes.
-
Q2: How can I minimize contamination from plasticizers?
A2: To minimize plasticizer contamination, it is recommended to:
-
Use glassware (e.g., borosilicate glass) whenever possible for sample collection, preparation, and storage.
-
If plasticware is unavoidable, opt for items made of polypropylene (PP) or polyethylene (PE), which are known to have lower levels of leachable plasticizers compared to polyvinyl chloride (PVC).
-
Rinse all glassware and plasticware with high-purity solvent before use.
-
Minimize the contact time of solvents and samples with plastic surfaces.
-
Use phthalate-free lab products where available.
Q3: What is the best way to store and transport samples for psychosine analysis?
A3: Proper storage and transport are critical for maintaining the integrity of psychosine in biological samples.[20]
-
Storage: For long-term storage, samples (plasma, serum, dried blood spots) should be kept at -80°C. For short-term storage (up to a few days), -20°C is generally acceptable. Avoid repeated freeze-thaw cycles.
-
Transport: Samples should be shipped on dry ice to maintain a frozen state. Dried blood spots (DBS) offer greater stability at ambient temperatures during transport compared to liquid samples.[21][22][23]
Q4: My psychosine levels are inconsistent between replicates. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Inhomogeneous Sample: Ensure the sample is thoroughly mixed before aliquoting, especially after thawing.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate volume transfers.
-
Incomplete Extraction: Optimize the extraction procedure to ensure consistent recovery of psychosine.
-
Instrument Variability: Check for fluctuations in the LC-MS/MS system's performance by running quality control samples.
-
Carryover: If a low-concentration sample is run after a high-concentration one, carryover may be the culprit. Implement a robust wash method between injections.
Troubleshooting Guides
Issue 1: High Background Noise or Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents | 1. Prepare fresh mobile phases using new, unopened bottles of LC-MS grade solvents. 2. Filter all mobile phases before use. |
| Plasticizer Contamination | 1. Replace plastic tubes and containers with glass alternatives. 2. Run a blank injection with only the solvent to check for contaminants originating from the system or solvent. |
| Sample Carryover | 1. Inject a blank solvent after a high-concentration sample to assess carryover. 2. Optimize the needle wash method by using a stronger solvent and increasing the wash volume and duration.[16][17][18][19] |
| Dirty Ion Source | 1. Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | 1. Dilute the sample and reinject. |
| Incompatible Injection Solvent | 1. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Column Contamination/Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
| Secondary Interactions | 1. Adjust the mobile phase pH or ionic strength to minimize secondary interactions between the analyte and the stationary phase. |
Issue 3: Inaccurate Quantification (Low or High Recovery)
| Possible Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression/Enhancement) | 1. Perform a post-extraction spike experiment to evaluate matrix effects. 2. Improve sample cleanup to remove interfering matrix components (e.g., phospholipid removal). 3. Use a stable isotope-labeled internal standard that co-elutes with psychosine to compensate for matrix effects. |
| Inefficient Extraction | 1. Optimize the extraction solvent and procedure to ensure complete recovery of psychosine. 2. Evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction). |
| Isobaric Interference | 1. Ensure the chromatographic method provides baseline separation of psychosine and glucosylsphingosine.[9][10][11][12][13][14] |
| Degradation of Analyte | 1. Ensure proper sample storage and handling to prevent degradation. 2. Analyze samples as soon as possible after collection and preparation. |
Quantitative Data Summary
The following tables provide an overview of typical psychosine concentrations in different biological matrices. These values can serve as a reference but may vary depending on the specific analytical method and patient population.
Table 1: Psychosine Concentrations in Dried Blood Spots (DBS)
| Population | Psychosine Concentration (nmol/L) | Reference |
| Healthy Controls | < 8 | [22][23] |
| Krabbe Disease Patients | 8 - 112 | [22][23] |
| GALC Mutation Carriers | < 15 | [22][23] |
Table 2: Psychosine Concentrations in Plasma
| Population | Psychosine Concentration (ng/mL) | Reference |
| Healthy Controls | Not typically measured | |
| Krabbe Disease Patients (Infantile) | 23 - 73 | [9] |
| Asymptomatic Individuals with low GALC activity | 1.7 - 5.7 | [9] |
Experimental Protocols
Protocol 1: Extraction of Psychosine from Dried Blood Spots (DBS)
This protocol is adapted from methodologies used for newborn screening for Krabbe disease.[22][23]
-
Punching: Punch a 3.2 mm disk from the DBS into a 96-well plate.
-
Internal Standard Addition: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., d5-psychosine) in methanol to each well.
-
Extraction: Add extraction solvent (e.g., methanol:acetonitrile:water, 80:15:5, v/v) to each well.
-
Incubation: Seal the plate and incubate with shaking for a specified time (e.g., 30 minutes) at room temperature.
-
Centrifugation: Centrifuge the plate to pellet the paper disk and any precipitated proteins.
-
Transfer: Transfer the supernatant to a new plate for LC-MS/MS analysis.
Protocol 2: Alkaline Methanolysis for Removal of Glycerophospholipids
This protocol is designed to enrich sphingolipids by removing the more abundant glycerophospholipids.[6][7][8][24]
-
Lipid Extraction: Perform a standard lipid extraction from the sample (e.g., using a modified Bligh-Dyer method).
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Alkaline Methanolysis: Reconstitute the dried lipid extract in a solution of 1M KOH in methanol.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 38°C) for a specified time (e.g., 2 hours).[24]
-
Neutralization: Neutralize the reaction by adding a small amount of glacial acetic acid.
-
Re-extraction: Perform a liquid-liquid extraction to recover the sphingolipids into an organic phase, leaving the hydrolyzed glycerophospholipids in the aqueous phase.
-
Drying and Reconstitution: Dry the organic phase and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Common contamination pathways in psychosine analysis.
Caption: A logical workflow for troubleshooting inaccurate psychosine results.
References
- 1. Innovation in Phthalates Analysis [plasmion.com]
- 2. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans [mdpi.com]
- 5. irbnet.de [irbnet.de]
- 6. Alkaline methanolysis of lipid extracts extends shotgun lipidomics analyses to the low-abundance regime of cellular sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaline methanolysis of lipid extracts extends shotgun lipidomics analyses to the low-abundance regime of cellular sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Galactosylsphingosine does not interfere with the quantitation of plasma glucosylsphingosine levels in Gaucher patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Extraction and Effective Separation of Galactosylsphingosine (Psychosine) and Glucosylsphingosine from Other Glycosphingolipids in Pathological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The influence of hemolysis in patient samples on biochemical tests analyzed using Roche Cobas® 8000 Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prevention of carryover contamination in the detection of beta S and beta C genes by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carryover Contamination-Controlled Amplicon Sequencing Workflow for Accurate Qualitative and Quantitative Detection of Pathogens: a Case Study on SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Control of carry-over contamination for PCR-based DNA methylation quantification using bisulfite treated DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PCR Carry-Over Prevention Solutions | ArcticZymes The Enzymes Experts [arcticzymes.com]
- 20. researchgate.net [researchgate.net]
- 21. Lysosphingolipid Quantitation in Plasma and Dried‐Blood Spots Using Targeted High‐Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 24. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Separation of Psychosine Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of psychosine isomers, primarily galactosylsphingosine and glucosylsphingosine.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of psychosine isomers.
Issue 1: Poor or No Separation of Psychosine Isomers (Galactosylsphingosine and Glucosylsphingosine)
-
Question: My LC-MS/MS analysis is not resolving the galactosylsphingosine and glucosylsphingosine peaks. What are the likely causes and how can I fix this?
-
Answer: Co-elution of these isomers is a common challenge due to their structural similarity.[1][2] Here are the steps to troubleshoot this issue:
-
Column Selection and Chemistry:
-
Verify Column Type: Standard C18 columns may not provide sufficient selectivity. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is effective for separating polar compounds like psychosine isomers. An Ascentis® Express HILIC column (4.6 × 50 mm, 2.7 μm) has been shown to be effective.[3]
-
Alternative Stationary Phases: Phenyl-based columns can offer different selectivity through pi-pi interactions.
-
-
Mobile Phase Optimization:
-
Gradient Steepness: A shallow gradient is often necessary to resolve closely eluting isomers.[4] Experiment with reducing the rate of change in your organic solvent concentration.
-
Mobile Phase Composition: Ensure you are using high-purity, MS-grade solvents and additives to minimize background noise and adduct formation.[5] A mobile phase system consisting of A) 0.1% formic acid and 1 mM ammonium formate in water and B) 0.1% formic acid and 1 mM ammonium formate in acetonitrile-water (95:5) has been used successfully with a HILIC column.[3]
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of psychosine and its interaction with the stationary phase. Small adjustments to the pH can sometimes improve resolution.
-
-
Flow Rate:
-
Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution. However, this will also increase run times.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My psychosine peaks are showing significant tailing. What could be causing this and how do I improve the peak shape?
-
Answer: Peak tailing for basic compounds like psychosine is often due to secondary interactions with the stationary phase or issues with the analytical setup.
-
Silanol Interactions:
-
Problem: Free silanol groups on the silica backbone of the column can interact with the primary amine of psychosine, causing tailing.
-
Solution: Use a well-end-capped column. Consider adding a small amount of a competitive base to the mobile phase to block these active sites. Also, ensure your mobile phase pH is appropriate to minimize these interactions.[6][7]
-
-
Column Overload:
-
System Dead Volume:
-
Problem: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly tightened.
-
-
-
Question: My peaks are exhibiting fronting. What is the cause?
-
Answer: Peak fronting is less common than tailing but can occur.
-
Sample Solvent Incompatibility:
-
Problem: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move too quickly at the head of the column, resulting in a fronting peak.[6]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Column Packing Issues:
-
Problem: A void or channel in the column packing can lead to distorted peak shapes.
-
Solution: If you suspect the column is damaged, it may need to be replaced.
-
-
Issue 3: Low Sensitivity / Poor Signal-to-Noise
-
Question: I am having trouble detecting low concentrations of psychosine. How can I improve the sensitivity of my LC-MS/MS method?
-
Answer: Low sensitivity can be a result of suboptimal sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Sample Preparation:
-
Enrichment: Psychosine is a positively charged molecule. Utilize this property for sample cleanup and enrichment using cation-exchange solid-phase extraction (SPE).[8][9] This will remove interfering substances and concentrate your analyte.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of psychosine.[5] Improve sample cleanup or adjust the chromatography to separate psychosine from these interferences.
-
-
Mobile Phase:
-
Solvent Quality: Use only LC-MS grade solvents and additives to reduce background noise.
-
Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can significantly impact ionization efficiency. Optimize these for your specific instrument and analyte.
-
-
Mass Spectrometry Parameters:
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizing and drying gas), and source temperature.
-
Multiple Reaction Monitoring (MRM): Ensure you are using the optimal precursor and product ion transitions for psychosine. If your instrument allows, summing the signals from multiple MRM transitions can increase sensitivity.[10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best type of column for separating psychosine isomers?
-
A1: While various columns can be used, HILIC (Hydrophilic Interaction Liquid Chromatography) columns often provide the necessary selectivity for these polar isomers.[3] Reverse-phase C18 columns can also be used, but may require more extensive method development to achieve baseline separation.
-
-
Q2: What are the typical sample preparation steps for psychosine analysis from biological matrices?
-
A2: A common workflow involves:
-
Lipid Extraction: Extraction from tissues or dried blood spots, often using a solvent like acetone which can selectively extract psychosine.[8][9]
-
Enrichment: Cation-exchange solid-phase extraction (SPE) is highly effective for isolating the positively charged psychosine from other lipids.[8][9]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the initial mobile phase conditions.
-
-
-
Q3: Is derivatization necessary for psychosine analysis?
-
A3: While LC-MS/MS can directly detect psychosine, derivatization can be used for other detection methods like fluorescence. For example, derivatization with 4-fluoro-7-nitrobenzofurazan has been used for HPLC with fluorescence detection.[11] However, for mass spectrometry-based methods, it is generally not required.
-
-
Q4: How can I confirm the identity of my psychosine peaks?
-
A4: The most definitive way is to use tandem mass spectrometry (MS/MS). By comparing the fragmentation pattern of your analyte to that of a certified reference standard, you can confirm its identity. The use of a stable isotope-labeled internal standard is also highly recommended for accurate quantification.[12]
-
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of psychosine isomers. These should be considered as starting points for method development.
Table 1: Example Liquid Chromatography Parameters
| Parameter | HILIC Method |
| Column | Ascentis® Express HILIC (4.6 x 50 mm, 2.7 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid, 1 mM Ammonium Formate in Water[3] |
| Mobile Phase B | 0.1% Formic Acid, 1 mM Ammonium Formate in Acetonitrile/Water (95:5)[3] |
| Gradient | 0-0.2 min: 100-95% B; 0.2-3.5 min: 95% B; 3.5-4.0 min: 95-10% B; 4.0-5.0 min: 10% B; 5.1-7.0 min: 100% B[3] |
| Flow Rate | 1.5 mL/min[3] |
| Column Temperature | Ambient[3] |
| Injection Volume | 100 µL[3] |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Psychosine (d18:1) Precursor Ion (m/z) | 462.4 |
| Psychosine (d18:1) Product Ion (m/z) | 282.4 (loss of galactose) |
| Collision Energy | Analyte and instrument dependent, requires optimization |
| Internal Standard | d5-Galactosylsphingosine or d5-Glucosylsphingosine |
Experimental Protocols
Protocol 1: Sample Preparation from Tissue
This protocol is adapted from methods described for the selective extraction and enrichment of psychosine.[8][9]
-
Homogenization: Homogenize lyophilized tissue samples in acetone.
-
Extraction: Filter the acetone extract and evaporate to dryness.
-
Resuspension: Dissolve the dried residue in chloroform/methanol (2:1, v/v).
-
Cation-Exchange SPE:
-
Equilibrate a cation-exchange SPE cartridge (e.g., Waters Accell Plus CM) with chloroform/methanol (2:1, v/v).
-
Load the resuspended sample onto the cartridge.
-
Wash the cartridge with methanol to remove neutral lipids.
-
Elute psychosine with a methanolic solution containing a volatile base (e.g., ammonium hydroxide in methanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for psychosine isomer analysis.
Caption: Troubleshooting poor psychosine isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Galactosylsphingosine does not interfere with the quantitation of plasma glucosylsphingosine levels in Gaucher patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. scribd.com [scribd.com]
- 8. Selective Extraction and Effective Separation of Galactosylsphingosine (Psychosine) and Glucosylsphingosine from Other Glycosphingolipids in Pathological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel procedure for measuring psychosine derivatives by an HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression with Psychosine-d7
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for addressing ion suppression effects in mass spectrometry-based analysis, with a specific focus on the use of Psychosine-d7 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my psychosine analysis?
A: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of an analyte, such as psychosine, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, poor reproducibility, and reduced sensitivity of the assay.[1][2]
Q2: How does this compound help in addressing ion suppression?
A: this compound is a stable isotope-labeled (SIL) internal standard for psychosine.[3] Because it is chemically almost identical to psychosine, it is expected to co-elute and experience the same degree of ion suppression.[3] By adding a known amount of this compound to your samples, you can normalize the signal of the endogenous psychosine. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for variations in signal intensity caused by ion suppression.[3]
Q3: Can I still experience issues with ion suppression even when using this compound?
A: Yes, it is possible. A phenomenon known as "differential ion suppression" can occur.[4] This can happen if there is a slight chromatographic separation between psychosine and this compound, often referred to as the "deuterium isotope effect."[3] If they do not co-elute perfectly, they may be affected differently by interfering matrix components, leading to inaccurate quantification.[5]
Q4: What are the common sources of ion suppression in bioanalytical samples?
A: Common sources of ion suppression include salts, phospholipids, proteins, and other endogenous compounds from biological matrices like plasma, serum, and dried blood spots.[6] Exogenous substances, such as polymers from plasticware and mobile phase additives, can also contribute to ion suppression.[1]
Q5: How can I assess the extent of ion suppression in my assay?
A: A common method to evaluate ion suppression is the post-column infusion experiment.[4][7] In this technique, a constant flow of your analyte solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the constant analyte signal as the matrix components elute indicates a region of ion suppression.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when using this compound to correct for ion suppression in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for both Psychosine and this compound | Severe ion suppression from the sample matrix. | - Improve sample preparation: Implement more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8]- Optimize chromatography: Adjust the LC gradient to separate psychosine and this compound from the regions of major ion suppression.[1]- Dilute the sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, provided the analyte concentration remains above the limit of detection.[2] |
| Inconsistent or variable this compound signal across samples | Differential ion suppression due to slight chromatographic separation between psychosine and this compound (deuterium isotope effect).[4] | - Modify chromatographic conditions: Adjust the mobile phase composition or gradient to ensure co-elution of psychosine and this compound.[5]- Evaluate a different SIL-IS: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[3] |
| High background noise or interfering peaks | Contamination of the LC-MS system or co-eluting isobaric interferences. | - Clean the ion source: Regularly clean the ion source components to remove accumulated contaminants.[9]- Use high-purity solvents and reagents: Ensure that all solvents and reagents are of high purity to minimize background noise.- Optimize MS/MS transitions: Select specific and sensitive MRM transitions for both psychosine and this compound to minimize the impact of isobaric interferences. |
| Poor recovery of Psychosine and this compound | Inefficient extraction from the sample matrix. | - Optimize extraction solvent: Test different solvent compositions to improve the extraction efficiency of psychosine from the specific sample matrix.- Adjust pH: The pH of the extraction solvent can significantly impact the recovery of analytes. Experiment with different pH values to find the optimal condition. |
Quantitative Data Summary
The following tables summarize typical concentration ranges of psychosine observed in human dried blood spots (DBS) and serum from twitcher mice, a model for Krabbe disease. These values can serve as a reference for expected concentrations in your experiments.
Table 1: Psychosine Concentrations in Human Dried Blood Spots (DBS)
| Patient Group | Psychosine Concentration (ng/mL) | Reference |
| Confirmed Infantile Krabbe Disease | 23 - 73 | [10] |
| Known Krabbe Patients (various stages) | 7 - 50 | [10] |
| Asymptomatic (low GALC activity) | 1.7 - 5.7 | [10] |
| Normal GALC Activity | < 3 | [10] |
Table 2: Psychosine Concentrations in Twitcher Mouse Serum
| Mouse Group | Psychosine Concentration (ng/mL) | Reference |
| Affected Twitcher Mice | 2.53 - 33.27 | [11] |
| Wild Type Mice | Not significant | [11] |
Experimental Protocols
Protocol 1: Quantification of Psychosine in Dried Blood Spots (DBS) by LC-MS/MS
This protocol provides a general procedure for the extraction and analysis of psychosine from DBS using this compound as an internal standard.
1. Materials and Reagents:
-
Psychosine and this compound standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Dried blood spot punches (e.g., 3 mm)
2. Sample Preparation:
-
Place a single DBS punch into a clean microcentrifuge tube.
-
Add 100 µL of extraction solution (e.g., methanol containing a known concentration of this compound).
-
Vortex vigorously for 30 seconds.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for psychosine and this compound.
4. Data Analysis:
-
Integrate the peak areas for both psychosine and this compound.
-
Calculate the peak area ratio (Psychosine / this compound).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of psychosine in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for psychosine quantification.
Caption: Troubleshooting logic for inaccurate psychosine quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hdb.ugent.be [hdb.ugent.be]
- 11. researchgate.net [researchgate.net]
Best practices for preparing Psychosine-d7 stock solutions
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the preparation and handling of Psychosine-d7 stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of psychosine (galactosylsphingosine). It is primarily used as an internal standard in mass spectrometry-based quantitative analysis for the diagnosis and monitoring of Krabbe disease, a lysosomal storage disorder characterized by the accumulation of psychosine.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) and methanol are the most commonly recommended solvents for preparing this compound stock solutions.[1][2] For mass spectrometry applications, serial dilutions are often performed in reagent-grade methanol.[1]
Q3: What is the recommended storage condition for the solid form of this compound?
A3: The solid (powder) form of this compound should be stored at -20°C. Under these conditions, it is reported to be stable for up to three years.
Q4: How should I store the prepared this compound stock solution?
A4: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C, where it can be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to one month.
Q5: What are the general safety precautions when handling this compound?
A5: Psychosine is a cytotoxic lipid.[3] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood.
Experimental Protocols
Detailed Methodology for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid form)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the required amount of this compound. Note: Due to the small quantities typically used, it is often more practical to purchase pre-weighed aliquots.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound to achieve a final concentration of 10 mM. For example, to prepare a 10 mM solution from 1 mg of this compound (Molecular Weight: ~468.7 g/mol ), you would add approximately 21.3 µL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Sonication (Optional): If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes at room temperature.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or amber glass vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Data Presentation
Quantitative Data Summary
| Parameter | Value | Solvent(s) | Reference(s) |
| Solubility | ~10 mg/mL | Acetone | [4] |
| 10 mM | DMSO | [2] | |
| 20 mM | DMSO | ||
| Storage Stability (Solid) | 3 years | N/A (at -20°C) | |
| Storage Stability (in Solvent) | 6 months | DMSO/Methanol (at -80°C) | |
| 1 month | DMSO/Methanol (at -20°C) | ||
| Typical Stock Concentration | 0.1 µM - 10 µM | Methanol | [1] |
| 10 mM - 20 mM | DMSO |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in the stock solution upon storage. | 1. Solvent evaporation. 2. Exceeded solubility limit. 3. Freeze-thaw cycles. | 1. Ensure vials are tightly sealed. 2. Gently warm the solution to 37°C and vortex or sonicate to redissolve. If precipitation persists, the solution may be supersaturated. 3. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Difficulty dissolving the solid this compound. | 1. Insufficient mixing. 2. Low-quality or non-anhydrous solvent. | 1. Continue to vortex for a longer period. 2. Use a brief sonication in a water bath to aid dissolution. 3. Ensure the use of high-purity, anhydrous solvent. |
| Stock solution appears cloudy or has changed color. | 1. Contamination. 2. Degradation of the compound. | 1. Discard the solution and prepare a fresh stock using aseptic techniques. 2. A change in color may indicate degradation; it is recommended to discard the solution and prepare a fresh one. |
| Inconsistent results in downstream applications. | 1. Inaccurate initial concentration. 2. Degradation of the stock solution. 3. Pipetting errors during dilution. | 1. Verify the calculations and ensure accurate weighing and solvent addition. 2. Prepare a fresh stock solution from solid material. 3. Use calibrated pipettes and proper pipetting techniques for all dilutions. |
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Signaling pathways affected by psychosine accumulation.
References
- 1. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.org]
- 3. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
Technical Support Center: Reducing Variability in Psychosine Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with psychosine measurements. Our goal is to help you minimize variability and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying psychosine, and what are its advantages?
The most widely accepted and sensitive method for psychosine quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2][3][4] Its primary advantages include high specificity, enabling the differentiation of psychosine from its isomers like glucosylsphingosine, and high sensitivity, allowing for the detection of low concentrations in various biological samples.[2][4] This method is particularly crucial for newborn screening and disease monitoring in Krabbe disease, where precise measurement is essential.[3][5]
Q2: What are the main sources of variability in psychosine measurements?
Variability in psychosine measurements can arise from several factors throughout the experimental workflow:
-
Sample Collection and Handling: Improper collection of dried blood spots (DBS), including issues with blood flow and spotting technique, can lead to significant variability.[6] Hematocrit levels, particularly in newborns, can also influence the volume of plasma in a DBS punch and thus affect psychosine concentration.
-
Sample Storage and Stability: The stability of psychosine is dependent on storage conditions. Long-term storage at inappropriate temperatures can lead to degradation or other chemical changes, affecting measurement accuracy.
-
Extraction Efficiency: Inconsistent extraction of psychosine from the sample matrix (e.g., DBS, tissue homogenate) is a major source of variability. The choice of solvent and extraction procedure is critical.[7]
-
Instrumental Analysis (LC-MS/MS): Variations in instrument performance, calibration, and the presence of matrix effects can all contribute to variability.[8][9]
-
Inter-Laboratory Differences: Discrepancies in protocols, internal standards, and calibration curves between different laboratories can lead to significant variations in reported psychosine concentrations.[3]
Q3: What are the best practices for storing samples intended for psychosine analysis?
To ensure the integrity of psychosine measurements, proper sample storage is crucial. While specific stability data for psychosine under various conditions is not extensively published in the provided results, general guidelines for biological sample stability should be followed.[10][11][12][13]
| Storage Condition | Duration | Recommendation |
| Short-term | < 24 hours | Refrigerate at 2-8°C. |
| Long-term | > 24 hours | Freeze at -20°C or, ideally, -80°C. |
| Dried Blood Spots (DBS) | Long-term | Store at -20°C in a sealed bag with a desiccant to minimize humidity.[3][5] |
Always refer to specific study protocols or perform in-house stability testing to establish optimal storage conditions for your particular sample type and experimental design.
Q4: How does an ELISA for psychosine compare to LC-MS/MS?
While ELISA (Enzyme-Linked Immunosorbent Assay) is a common technique for quantifying biomolecules, its application to psychosine is not well-documented in the provided search results. However, a general comparison can be made:
| Feature | ELISA | LC-MS/MS |
| Principle | Antibody-antigen binding | Mass-to-charge ratio separation |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules. | Highly specific, can distinguish isomers.[2] |
| Sensitivity | Generally sensitive, but may be lower than LC-MS/MS. | Very high sensitivity, capable of detecting low concentrations.[1][14] |
| Throughput | High-throughput capabilities. | Lower throughput per instrument, though automation is possible. |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and operational expenses. |
| Development | Requires specific antibody development, which can be time-consuming. | Method development can be complex but is well-established for psychosine. |
For research and clinical applications requiring high accuracy and the ability to differentiate from related sphingolipids, LC-MS/MS is the gold standard for psychosine measurement .[15][16][17][18][19]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Injections
High variability between replicate injections of the same sample extract points to issues with the LC-MS/MS system.
| Possible Cause | Troubleshooting Step |
| Inconsistent Injection Volume | Check the autosampler for air bubbles in the syringe or sample loop. Ensure the syringe is properly calibrated and functioning correctly. |
| Sample Degradation in Autosampler | If samples are not kept cool in the autosampler, psychosine may degrade. Ensure the autosampler is set to an appropriate temperature (e.g., 4°C). |
| Fluctuations in Ion Source | Check for an unstable spray in the electrospray ionization (ESI) source. Clean the source and check for blockages in the capillary.[8] |
| Contaminated Guard Column/Column | Contaminants from previous injections can elute at different times, causing interference. Wash the column with a strong solvent or replace the guard column.[16] |
Issue 2: Poor Recovery of Psychosine During Extraction
Low or inconsistent recovery of psychosine from the sample matrix will lead to inaccurate quantification.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Methanol is commonly used for psychosine extraction from DBS.[2][5] For tissues, a chloroform/methanol mixture may be necessary.[7] Ensure the solvent is of high purity (LC-MS grade). |
| Incomplete Lysis of Cells/Tissue | For tissue samples, ensure complete homogenization to release psychosine. Sonication or mechanical disruption can be employed.[20][21] |
| Binding of Psychosine to Labware | Psychosine is a lipophilic molecule and may adhere to certain plastics. Use low-binding microcentrifuge tubes and pipette tips. |
| Improper Internal Standard Use | The internal standard should be added at the very beginning of the extraction process to account for losses at every step. Ensure the internal standard is chemically similar to psychosine (e.g., a stable isotope-labeled version like d5-psychosine).[3][5] |
Issue 3: Inconsistent Results Between Different Sample Batches
Variability between batches can be due to pre-analytical factors or inconsistencies in the analytical run.
| Possible Cause | Troubleshooting Step |
| Differences in Sample Collection | Standardize the sample collection protocol, especially for DBS, to ensure consistent spot volume and hematocrit.[6] |
| Batch-to-Batch Variation in Reagents | Use reagents from the same lot for an entire study whenever possible. If not feasible, perform bridging studies to ensure new reagent lots do not introduce variability. |
| Changes in LC-MS/MS Performance | Run quality control (QC) samples at the beginning, middle, and end of each analytical run to monitor instrument performance. The QC samples should be prepared from a separate stock solution than the calibration standards. |
| Matrix Effects | Different sample batches may have varying levels of interfering substances that can suppress or enhance the psychosine signal. Use a stable isotope-labeled internal standard to compensate for matrix effects.[22] |
Experimental Protocols
Protocol 1: Psychosine Extraction from Dried Blood Spots (DBS)
This protocol is a generalized procedure based on common methodologies.[2][5]
-
Punching: Using a clean, sharp puncher, obtain a 3 mm punch from the center of the dried blood spot and place it into a well of a 96-well plate or a low-binding microcentrifuge tube.
-
Internal Standard Addition: Add 100 µL of the extraction solvent (typically methanol) containing a known concentration of a suitable internal standard (e.g., d5-psychosine).
-
Extraction: Seal the plate or tube and incubate with shaking for 30-60 minutes at room temperature.
-
Supernatant Transfer: Centrifuge the plate/tube to pellet the filter paper/debris. Carefully transfer the supernatant to a new plate or vial for analysis.
-
Evaporation and Reconstitution (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen. Reconstitute the dried extract in a smaller volume of the initial mobile phase to concentrate the sample and ensure compatibility with the LC conditions.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Psychosine Extraction from Brain Tissue
This protocol is adapted from methods for lipid extraction from brain tissue.[7][23][24]
-
Tissue Homogenization: Weigh the frozen brain tissue and homogenize it in a suitable buffer on ice. A common approach is to use a Polytron or similar homogenizer.
-
Lipid Extraction:
-
Add a 2:1 mixture of chloroform:methanol to the tissue homogenate.
-
Vortex thoroughly and allow the mixture to separate into two phases.
-
For selective extraction of psychosine, an acetone-based extraction can be employed.[7]
-
-
Phase Separation: Centrifuge the sample to achieve clear phase separation. The lower organic phase will contain the lipids, including psychosine.
-
Collection and Drying: Carefully collect the lower organic phase and transfer it to a new tube. Dry the solvent under a stream of nitrogen.
-
Purification (Optional): For complex samples, further purification using solid-phase extraction (SPE) with a cation-exchange cartridge may be necessary to remove interfering lipids.[7]
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS/MS method.
Visualizations
Caption: A generalized experimental workflow for psychosine measurement.
Caption: Simplified signaling pathway of psychosine-induced apoptosis and inflammation.
Caption: A logical troubleshooting guide for psychosine measurement variability.
References
- 1. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Low Psychosine in Krabbe Disease with Onset in Late Infancy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective extraction and effective separation of galactosylsphingosine (psychosine) and glucosylsphingosine from other glycosphingolipids in pathological tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.at [shimadzu.at]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 10. npra.gov.my [npra.gov.my]
- 11. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. Multicenter comparison of LC-MS/MS, radioimmunoassay, and ELISA for assessment of salivary cortisol and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lccmr.mn.gov [lccmr.mn.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for High-Throughput Screening of Neural Cell or Brain Tissue Protein Using a Dot-Blot Technique with Near-Infrared Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimizing tissue clearing and imaging methods for human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating a High-Sensitivity Psychosine Quantification Assay Using Psychosine-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of psychosine (galactosylsphingosine), a key biomarker for Krabbe disease, is crucial for newborn screening, diagnosis, monitoring disease progression, and evaluating therapeutic efficacy.[1][2][3][4][5][6] The use of a stable isotope-labeled internal standard is paramount for achieving the required precision and accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of validating a psychosine quantification assay using psychosine-d7 as an internal standard, with supporting data from established methods using similar deuterated standards like psychosine-d5.
Comparative Performance of Psychosine Quantification Assays
The validation of a biomarker assay ensures that the generated data is reliable and fit for its intended purpose.[7][8] Key performance characteristics include linearity, sensitivity (limit of quantification), precision, and accuracy. The following table summarizes reported performance data from various validated LC-MS/MS methods for psychosine quantification, which can be considered representative for an assay utilizing this compound.
| Parameter | Method 1 (DBS)[1] | Method 2 (DBS)[9] | Method 3 (Serum)[10] | Target Performance with this compound |
| Internal Standard | d5-Psychosine | d3-Psychosine | Not Specified | This compound |
| Linearity (r) | ≥0.99 | Not Reported | Linear | ≥0.99 |
| Calibration Range | 0-200 nM | Not Reported | 2.5-50 ng/mL | 0.1 - 200 nM |
| Limit of Quantification (LOQ) | Not explicitly stated, but sensitive enough for minimal elevations | ~0.1 nM | 2.5 ng/mL | ≤ 0.1 nM |
| Precision (%CV) | Intra-assay and inter-assay %CVs were acceptable (data not specified) | Not Reported | Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2% | < 15% |
| Accuracy (% Recovery) | 85% to 111% | Not Reported | 94.20-98.02% | 85-115% |
Note: DBS refers to Dried Blood Spots. The target performance with this compound is based on the high performance achieved with other deuterated psychosine internal standards.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of biomarker assays.[8] Below are representative methodologies for sample preparation and LC-MS/MS analysis.
1. Sample Preparation from Dried Blood Spots (DBS)
-
Objective: To extract psychosine and the internal standard from the DBS matrix.
-
Procedure:
-
A 3-mm punch is taken from a dried blood spot card.
-
The punch is placed in a well of a 96-well plate.
-
An extraction solution of methanol containing a known concentration of the internal standard (e.g., this compound) is added to each well.[1][2][6]
-
The plate is sealed and agitated (e.g., by rotation) for a specified time (e.g., 30 minutes) at ambient temperature to allow for efficient extraction.[1]
-
The extract is then separated from the DBS paper, typically by centrifugation or filtration.
-
The supernatant is transferred to a new plate or vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate psychosine from other molecules and quantify it using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[1][3][11]
-
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate the structural isomers psychosine and glucosylsphingosine.[11]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically employed.
-
Flow Rate: A suitable flow rate is established to ensure good separation and peak shape.
-
Run Time: The total run time per sample is optimized for throughput, often in the range of 4.5 minutes.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI) is used.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1] This involves monitoring specific precursor-to-product ion transitions for both psychosine and the internal standard (this compound).
-
MRM Transitions (Example for Psychosine and d5-Psychosine):
-
-
Quantification: The concentration of psychosine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of psychosine.
Assay Validation Workflow
The validation of a psychosine quantification assay is a systematic process to ensure its performance characteristics are acceptable for its intended use.
Caption: Workflow for the validation of a psychosine quantification assay.
Signaling Pathway and Disease Relevance
Krabbe disease is a lysosomal storage disorder caused by a deficiency of the enzyme galactocerebrosidase (GALC). This deficiency leads to the accumulation of psychosine, which is cytotoxic to oligodendrocytes, the myelin-producing cells in the central nervous system.[3][4] The resulting demyelination leads to severe neurological damage.
Caption: Simplified pathway of psychosine accumulation in Krabbe disease.
Conclusion
The validation of a psychosine quantification assay using a deuterated internal standard such as this compound is essential for reliable clinical and research applications. The LC-MS/MS methodology offers high sensitivity and specificity, allowing for the accurate measurement of psychosine in various biological matrices.[1][12] By adhering to rigorous validation guidelines and employing robust experimental protocols, researchers can ensure the generation of high-quality data for the diagnosis and monitoring of Krabbe disease. The performance characteristics of assays using psychosine-d5 and other deuterated analogs provide a strong benchmark for what can be achieved with a this compound-based method.
References
- 1. researchgate.net [researchgate.net]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. Krabbe Disease: Psychosine Monitoring | Greenwood Genetic Center [ggc.org]
- 4. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hhs.gov [hhs.gov]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of Psychosine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for the quantification of psychosine, a critical biomarker for the diagnosis and monitoring of Krabbe disease. The information presented is based on published inter-laboratory comparison studies and experimental data, primarily focusing on the analysis of psychosine in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most widely accepted and utilized method.
Data Presentation: Quantitative Comparison of Psychosine Quantification
The following table summarizes key quantitative data from various studies on psychosine quantification. This data is essential for understanding the different cutoff values used in newborn screening programs and the concentration ranges observed in various populations.
| Parameter | Laboratory/Study | Value | Patient Population | Specimen Type |
| Psychosine Cutoff for Infantile Krabbe Disease (IKD) | RUSP Nomination Recommendation[1] | ≥ 10 nM | Newborns | Dried Blood Spot |
| Kentucky & Georgia NBS Programs[1] | > 10 nM (Emergency) | Newborns | Dried Blood Spot | |
| Illinois NBS Program[1] | > 1.5 nM | Newborns | Dried Blood Spot | |
| Psychosine Cutoff for further follow-up | Kentucky & Georgia NBS Programs[1] | > 2 nM | Newborns | Dried Blood Spot |
| Psychosine Concentration Ranges | Turgeon et al. (2015)[2][3] | <8 nmol/L | Controls (N=220) | Dried Blood Spot |
| Turgeon et al. (2015)[2][3] | 8-112 nmol/L | Krabbe Disease Patients (N=26) | Dried Blood Spot | |
| Turgeon et al. (2015)[2][3] | <15 nmol/L | GALC Mutation Carriers (N=18) | Dried Blood Spot | |
| Hubbard et al. (2013)[4] | <3 ng/ml | Normal GALC Activity Newborns | Dried Blood Spot | |
| Hubbard et al. (2013)[4] | 1.7-5.7 ng/ml | Asymptomatic, Low GALC Activity | Dried Blood Spot | |
| Hubbard et al. (2013)[4] | 23-73 ng/ml | Confirmed Infantile Krabbe Disease | Dried Blood Spot | |
| Hubbard et al. (2013)[4] | 7-50 ng/ml | Known Krabbe Patients | Dried Blood Spot | |
| Illinois NBS Experience[5] | 10 and 35 nM | Infantile Krabbe Disease (N=2) | Dried Blood Spot | |
| Illinois NBS Experience[5] | ≥2 to 5 nM | Suspected Late-Onset Krabbe (N=6) | Dried Blood Spot | |
| Illinois NBS Experience[5] | < 2.0 nM | Pseudodeficiency Alleles (N=178) | Dried Blood Spot | |
| Method Performance | Pasquali et al. (2013)[6] | Linearity: 2.5-50 ng/mL | N/A | Serum (Mouse) |
| Pasquali et al. (2013)[6] | Recovery: 94.20-98.02% | N/A | Serum (Mouse) |
Experimental Protocols
The most common method for psychosine quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific parameters may vary between laboratories, the general workflow is consistent.
Sample Preparation (Dried Blood Spot)
-
Punching: A standard-sized disc (e.g., 3 mm) is punched from the dried blood spot.
-
Extraction: The DBS punch is placed in a well of a microplate or a microcentrifuge tube. An extraction solution, typically methanol containing a known concentration of an internal standard, is added.[2][3]
-
Internal Standard: A stable isotope-labeled version of psychosine (e.g., d5-psychosine) or a structural analog (e.g., N,N-dimethyl-D-erythro-sphingosine) is commonly used as the internal standard to correct for variations in extraction efficiency and instrument response.[2][3]
-
Incubation: The sample is agitated (e.g., shaken or rotated) for a set period (e.g., 30 minutes) to allow for the extraction of psychosine and the internal standard from the filter paper into the solvent.
-
Separation: The extract is separated from the filter paper, often by centrifugation, and the supernatant is transferred to a new plate or vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. To separate psychosine from its structural isomer, glucosylsphingosine, and other potential interferences, Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed.[2][3] The separation is achieved using a gradient of mobile phases, for instance, a mixture of acetonitrile and water with additives like formic acid and ammonium formate.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is operated in the positive ion mode and uses Multiple Reaction Monitoring (MRM) to detect and quantify psychosine and the internal standard.[2][3] This involves selecting the precursor ion (the protonated molecule) of psychosine and the internal standard and then fragmenting them to produce specific product ions. The monitoring of these specific precursor-to-product ion transitions provides high selectivity and sensitivity for quantification.
Mandatory Visualization
Psychosine Signaling Pathway and its Role in Krabbe Disease
References
- 1. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 2. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Determination of psychosine concentration in dried blood spots from newborns that were identified via newborn screening to be at risk for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate and Precise Measurement of Psychosine
For researchers and clinicians in the field of lysosomal storage disorders, particularly Krabbe disease, the accurate quantification of psychosine (galactosylsphingosine) is paramount. As a key cytotoxic metabolite that accumulates due to galactocerebrosidase (GALC) deficiency, psychosine levels are a critical biomarker for diagnosis, prognosis, and monitoring therapeutic efficacy. This guide provides a comparative overview of the analytical performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for psychosine measurement, focusing on the use of a stable isotope-labeled internal standard, Psychosine-d7, versus a structural analog internal standard.
Performance Comparison of Analytical Methods
The use of an appropriate internal standard is crucial for correcting for variability in sample preparation and matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision. The ideal internal standard co-elutes with the analyte and has similar ionization properties. Stable isotope-labeled internal standards, such as this compound (or the closely related d5-Psychosine), are considered the gold standard because their physicochemical properties are nearly identical to the analyte. An alternative approach is to use a structural analog, such as N,N-dimethyl-D-erythro-sphingosine.
Below is a summary of the performance characteristics of these two approaches based on available experimental data.
| Performance Metric | Method A: Psychosine-d5 (Stable Isotope Labeled IS) | Method B: N,N-dimethyl-D-erythro-sphingosine (Structural Analog IS) |
| Accuracy (% Recovery) | 94.20–98.02%[1] | Data not explicitly available, but expected to be high with proper validation. |
| Precision (Intra-day %CV) | 12-14% | Data not explicitly available. |
| Precision (Inter-day %CV) | 13-15% | Data not explicitly available. |
| Linearity (Range) | 2.5–50 ng/mL[1] | Broad linear dynamic range reported.[2][3] |
| Limit of Quantification (LOQ) | ~0.1 nM | Low fmol/μl reported.[2][3] |
Note: Data for this compound was not specifically available, so performance data for the very similar Psychosine-d5 has been used as a proxy. The performance is expected to be comparable.
The Pathophysiological Role of Psychosine in Krabbe Disease
In healthy individuals, the lysosomal enzyme galactocerebrosidase (GALC) degrades galactosylceramide, a major component of myelin. In Krabbe disease, a deficiency in GALC leads to the accumulation of its cytotoxic substrate, psychosine. This accumulation is particularly damaging to myelin-producing cells (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system), leading to widespread demyelination and severe neurological symptoms. Psychosine is believed to exert its toxicity by disrupting cell membranes and activating apoptotic pathways.
Experimental Workflow for Psychosine Measurement
The quantification of psychosine from biological samples, typically dried blood spots (DBS), involves several key steps from sample preparation to data analysis. The use of a robust internal standard like this compound is integral to this entire workflow to ensure reliable results.
Experimental Protocols
Method A: Psychosine Measurement using a Stable Isotope-Labeled Internal Standard (this compound)
This protocol is adapted from established methods for psychosine quantification in dried blood spots (DBS).
1. Materials and Reagents:
-
Psychosine and this compound (or d5-Psychosine) standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Deionized water
-
Dried blood spot punches (3 mm)
2. Sample Preparation:
-
A 3 mm punch from a dried blood spot is placed into a well of a 96-well plate.
-
To each well, add 100 µL of an extraction solution consisting of methanol containing a known concentration of this compound as the internal standard.
-
The plate is sealed and agitated for 30 minutes to ensure efficient extraction of psychosine.
-
Following extraction, the plate is centrifuged to pellet the DBS paper and any precipitated proteins.
-
The supernatant is carefully transferred to a new 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is used for the separation of psychosine from its isomers, such as glucosylsphingosine.[4]
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Water (95:5) with 0.1% formic acid and 1 mM ammonium formate.
-
A gradient elution is employed to achieve separation, with a total run time of approximately 7-17 minutes per sample.[4]
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive ion electrospray ionization (ESI) mode.
-
Detection is performed using Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both psychosine and this compound.
-
4. Data Analysis and Quantification:
-
The concentration of psychosine in the sample is determined by calculating the ratio of the peak area of the endogenous psychosine to the peak area of the this compound internal standard.
-
A calibration curve is generated using known concentrations of psychosine standards to quantify the analyte in the unknown samples.
Method B: Psychosine Measurement using a Structural Analog Internal Standard (N,N-dimethyl-D-erythro-sphingosine)
The protocol is similar to Method A, with the primary difference being the internal standard used.
1. Sample Preparation:
-
The extraction solution is prepared with methanol containing a known concentration of N,N-dimethyl-D-erythro-sphingosine instead of this compound.[4]
2. LC-MS/MS Analysis:
-
The LC and MS conditions are optimized to monitor the specific MRM transitions for both psychosine and N,N-dimethyl-D-erythro-sphingosine.
3. Data Analysis and Quantification:
-
Quantification is performed by calculating the ratio of the peak area of psychosine to that of the N,N-dimethyl-D-erythro-sphingosine internal standard.
Conclusion
The measurement of psychosine by LC-MS/MS is a robust and sensitive method critical for the management of Krabbe disease. While both stable isotope-labeled and structural analog internal standards can be used to achieve accurate quantification, the use of a stable isotope-labeled internal standard like this compound is generally preferred. Its chemical and physical properties are virtually identical to the analyte, allowing for more effective correction of matrix effects and variability throughout the analytical process. This leads to the highest degree of accuracy and precision, which is essential when dealing with clinically relevant biomarkers where small variations in concentration can have significant diagnostic and prognostic implications. For researchers and drug development professionals, adopting a method with a stable isotope-labeled internal standard is the recommended approach for reliable and reproducible psychosine quantification.
References
- 1. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Psychosine Quantification: Dried Blood Spots Versus Serum/Plasma
For researchers, scientists, and drug development professionals, the accurate measurement of biomarkers is paramount. Psychosine, a key biomarker for Krabbe disease, can be quantified from various biological samples. This guide provides a comprehensive comparison of two common matrices: dried blood spots (DBS) and serum/plasma, offering insights into the performance, protocols, and practical considerations for each.
The selection of a biological matrix for biomarker analysis is a critical decision in clinical research and drug development. For psychosine, a cytotoxic lysosphingolipid that accumulates in Krabbe disease, both dried blood spots (DBS) and serum/plasma are utilized for its quantification. While plasma is often considered the "gold standard," DBS offers significant logistical advantages, particularly in the context of newborn screening. This guide presents a detailed comparison of these two sample types for psychosine analysis, supported by experimental data and protocols.
Quantitative Comparison of Psychosine Levels
A direct comparison of psychosine levels in DBS and plasma from the same individuals with sphingolipidoses, including Krabbe disease, has demonstrated an excellent correlation, particularly for hexosylsphingosines (which includes psychosine). The following table summarizes findings from a key comparative study and provides context from other studies focused on DBS.
| Feature | Dried Blood Spots (DBS) | Serum/Plasma |
| Sample Volume | Small (typically a few drops of whole blood) | Larger (requires venipuncture) |
| Collection | Minimally invasive (heel or finger prick) | Invasive (venipuncture) |
| Storage & Transport | Stable at ambient temperature for a period, long-term at -20°C[1] | Requires cold chain (refrigeration or freezing) |
| Psychosine Levels (Healthy Controls) | <8 nmol/L[2] | Not consistently reported in comparative studies |
| Psychosine Levels (Krabbe Disease) | 8-112 nmol/L (at various disease stages)[2] | Considered the "gold standard" for reflecting systemic levels |
| Correlation | Excellent correlation with plasma levels for hexosylsphingosines | Reference standard |
| Primary Application | Newborn screening, monitoring in pediatric populations | Clinical diagnosis, therapeutic monitoring in clinical trials |
Experimental Protocols
The accurate quantification of psychosine in both DBS and serum/plasma relies on sensitive analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for psychosine extraction and analysis from each matrix.
Psychosine Extraction and Analysis from Dried Blood Spots
This protocol is adapted from methodologies used in newborn screening and clinical research.
-
Sample Preparation: A 3-mm disk is punched from the dried blood spot on the filter paper card.
-
Extraction: The DBS punch is placed in a well of a microplate and an extraction solution is added. A common extraction solution is a mixture of methanol, acetonitrile, and water (e.g., 80:15:5, v/v) containing a deuterated internal standard (e.g., d5-psychosine) to account for analytical variability.[3]
-
Incubation and Elution: The plate is sealed and incubated with shaking to facilitate the elution of psychosine from the filter paper into the solvent.
-
Centrifugation: The plate is centrifuged to pellet the filter paper and any other solid debris.
-
Analysis: The supernatant containing the extracted psychosine is transferred to a new plate or vials for analysis by LC-MS/MS. The analysis typically involves hydrophilic interaction liquid chromatography (HILIC) to separate psychosine from its isomers.[2]
Psychosine Extraction and Analysis from Serum/Plasma
This protocol is a standard method for the analysis of lipids from liquid biological samples.
-
Sample Preparation: A defined volume of serum or plasma is aliquoted into a tube.
-
Protein Precipitation and Extraction: A protein precipitation and extraction solvent, typically methanol containing a deuterated internal standard (e.g., d5-psychosine), is added to the sample at a specific ratio (e.g., 4:1 solvent to sample).
-
Vortexing and Centrifugation: The mixture is vortexed thoroughly to ensure complete protein precipitation and extraction of lipids. The sample is then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant, which contains the psychosine, is carefully transferred to a new tube.
-
Evaporation and Reconstitution: The supernatant is dried under a stream of nitrogen. The dried extract is then reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
-
Analysis: The reconstituted sample is injected into the LC-MS/MS system for quantification.
Experimental Workflows
The following diagrams illustrate the experimental workflows for the analysis of psychosine from dried blood spots and serum/plasma.
Concluding Remarks
The choice between dried blood spots and serum/plasma for psychosine analysis depends on the specific application. DBS is a powerful tool for large-scale screening programs, such as newborn screening for Krabbe disease, due to its minimally invasive collection, stability, and ease of transport. The excellent correlation of psychosine levels between DBS and plasma supports its use in this context.
For clinical trials and detailed diagnostic evaluations where precise, quantitative measurements of systemic biomarker levels are critical, serum or plasma remains the preferred matrix. While the collection and processing are more demanding, liquid samples are not subject to potential issues related to sample homogeneity and extraction efficiency that can be associated with DBS.
Ultimately, both sample types, when analyzed with robust and validated LC-MS/MS methods, provide valuable information for researchers, scientists, and drug development professionals working to understand and combat Krabbe disease.
References
- 1. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Psychosine Levels as a Key Determinant of Krabbe Disease Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Krabbe disease, a devastating neurodegenerative disorder, presents a significant challenge in early diagnosis and prognostic prediction. The accumulation of the cytotoxic lipid psychosine, due to the deficiency of the enzyme galactocerebrosidase (GALC), is a central event in its pathogenesis. This guide provides a comprehensive comparison of psychosine levels across different phenotypes of Krabbe disease, supported by experimental data, to aid in research and therapeutic development.
Correlation of Psychosine Levels with Clinical Phenotype
The concentration of psychosine in dried blood spots (DBS) has emerged as a highly specific and sensitive biomarker for distinguishing between the different clinical forms of Krabbe disease.[1][2][3][4] Substantially elevated psychosine levels are a hallmark of the severe infantile forms of the disease, while lower, yet still elevated, levels are associated with later-onset phenotypes.[4][5]
Quantitative Data on Psychosine Levels in Dried Blood Spots
The following table summarizes psychosine concentrations measured in DBS across various Krabbe disease phenotypes, as reported in key studies. This data highlights the strong correlation between psychosine levels and disease severity.
| Krabbe Disease Phenotype | Median DBS Psychosine (nmol/L) | Range of DBS Psychosine (nmol/L) | Reference |
| Early-Infantile Krabbe Disease (EIKD) | 24 | 1.7 - 52 | [4] |
| Late-Infantile Krabbe Disease (LIKD) | 4.7 | 1.3 - 50 | [4] |
| Juvenile-Onset Krabbe Disease | 1.5 | 0.64 - 2.3 | [4] |
| Newborn Screen (NBS) Positive Infants | 0.98 | 0.21 - 2.7 | [4] |
| Normal/Carrier Range | Not Applicable | <0.71 | [4] |
Data from Escolar et al., Molecular Genetics and Metabolism, 2017.[4]
It is important to note that psychosine levels greater than 10 nmol/L in DBS are strongly indicative of an early-onset Krabbe disease phenotype.[6][7] Levels between 2 and 10 nmol/L are more typically associated with later-onset forms of the disease.[6][7] Individuals with psychosine concentrations below 2 nmol/L are considered to be at a very low risk of developing Krabbe disease.[6][7]
Experimental Protocols
Measurement of Psychosine in Dried Blood Spots
The standard method for quantifying psychosine levels in DBS is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]
Protocol Outline:
-
Sample Preparation: A small punch from a dried blood spot card is obtained.
-
Elution: Psychosine is extracted from the DBS punch using a methanol-based solvent that contains a known concentration of an internal standard (e.g., N,N-dimethyl-D-erythro-sphingosine or d5-psychosine).[8][10]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. Hydrophilic interaction liquid chromatography is often employed to separate psychosine from its structural isomers, such as glucosylsphingosine.[8]
-
Mass Spectrometry Detection: The separated analyte is then introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) positive mode to specifically detect and quantify the precursor and product ions of both psychosine and the internal standard.[8]
-
Quantification: The concentration of psychosine in the sample is determined by comparing the ratio of the psychosine peak area to the internal standard peak area against a calibration curve.
Caption: Workflow for psychosine measurement in dried blood spots.
Psychosine-Induced Cellular Signaling Pathways
The accumulation of psychosine is highly toxic to cells, particularly oligodendrocytes, leading to the characteristic demyelination seen in Krabbe disease.[9] Psychosine exerts its cytotoxic effects through the disruption of multiple cellular signaling pathways.
One key mechanism involves the accumulation of psychosine in lipid rafts, which are specialized membrane microdomains crucial for signal transduction.[11][12] This disruption alters the architecture of the cell membrane and inhibits the function of important signaling proteins like Protein Kinase C (PKC).[11][12][13]
Furthermore, psychosine has been shown to induce inflammatory responses and apoptosis through various signaling cascades. It can potentiate the production of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) through the activation of transcription factors such as AP-1 and C/EBP.[1] Other pathways implicated in psychosine-induced toxicity include the Jun N-terminal kinase (JNK) and NFκB signaling pathways.[2]
Caption: Key signaling pathways affected by psychosine accumulation.
Conclusion
The quantification of psychosine is a critical tool in the diagnosis and management of Krabbe disease. Its strong correlation with disease phenotype makes it an invaluable biomarker for predicting disease severity and for monitoring therapeutic efficacy in pre-clinical and clinical studies. Understanding the downstream cellular signaling pathways disrupted by psychosine provides a foundation for the development of novel therapeutic strategies aimed at mitigating its cytotoxic effects.
References
- 1. Galactosylsphingosine (psychosine)-induced expression of cytokine-mediated inducible nitric oxide synthases via AP-1 and C/EBP: implications for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Psychosine, a marker of Krabbe phenotype and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Krabbe Disease: Psychosine Monitoring | Greenwood Genetic Center [ggc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Psychosine accumulates in membrane microdomains in the brain of krabbe patients, disrupting the raft architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Psychosine-d7
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when handling potent compounds like Psychosine-d7. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. This compound, a deuterium-labeled form of psychosine, is a cytotoxic lipid and a key biomarker in the study of Krabbe disease.[1][2][3][4] Its hazardous nature necessitates strict adherence to safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on established laboratory safety standards for hazardous chemicals.[5][6][7][8]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields | Minimum requirement to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5][6][8] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[6] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat is mandatory to protect skin and clothing from contamination.[7] For tasks with a higher risk of spills, a chemically impervious apron over the lab coat is recommended. |
| Respiratory Protection | Suitable Respirator | To be used when there is a risk of generating aerosols or dusts, especially when handling the powdered form of the compound. Work should ideally be conducted in a certified chemical fume hood to avoid inhalation.[9][10] |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from spills and falling objects.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing the risks associated with this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, follow institutional protocols for hazardous material incidents.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[10] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[10] The storage location should be clearly labeled with appropriate hazard warnings.
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood, to contain any potential spills or airborne particles.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing: If working with the solid form, weigh the required amount in the fume hood. Use anti-static measures to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO at 10 mM.[1]
Experimental Use
-
Containment: During experimental procedures, use secondary containment to prevent the spread of contamination in case of a spill.
-
Avoid Aerosols: Take care to avoid creating aerosols. Use appropriate techniques for pipetting and mixing.
-
Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, and hazard symbols.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and associated waste is critical to protect personnel and the environment.[11]
-
Waste Segregation: Segregate all this compound waste from other laboratory waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, gloves, paper towels), and empty containers.
-
Contaminated Materials: Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.
-
Disposal: Dispose of all this compound waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[10][11] Do not dispose of this chemical down the drain.
Quantitative Data Summary
The following table summarizes key quantitative data for Psychosine, which is chemically similar to this compound.
| Property | Value |
| Molecular Formula | C24H40D7NO7 |
| Molecular Weight | 468.68 g/mol [1] |
| Solubility | 10 mM in DMSO[1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent)[10] |
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the operational workflow, the following diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 9. gerpac.eu [gerpac.eu]
- 10. Psychosine|MSDS [dcchemicals.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
